Bprmu191
Description
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Properties
Molecular Formula |
C17H14FNO3S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-3-methylbenzoic acid |
InChI |
InChI=1S/C17H14FNO3S/c1-10-8-12(17(21)22)4-7-14(10)19-15(20)9-23-16(19)11-2-5-13(18)6-3-11/h2-8,16H,9H2,1H3,(H,21,22) |
InChI Key |
XFVROXANDOEHAV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Bprmu191
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bprmu191 is a novel small-molecule modulator of the μ-opioid receptor (MOR), a key target in pain management.[1][2] Extensive research, primarily detailed in a seminal 2024 publication in Cell Chemical Biology by Huang, Y.H., et al., has elucidated its unique mechanism of action.[1] Unlike traditional MOR agonists, this compound functions by converting morphinan (B1239233) antagonists into G protein-biased agonists of the MOR.[1][2] This co-application strategy results in potent, MOR-dependent analgesia with a significantly reduced profile of adverse effects typically associated with opioid use, such as gastrointestinal dysfunction, tolerance, and dependence.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling pathways and the experimental methodologies used to characterize this innovative modulator.
Core Mechanism of Action: An Antagonist-to-Agonist Conversion
The primary mechanism of this compound revolves around its ability to induce a conformational change in the μ-opioid receptor that confers agonistic properties to otherwise antagonistic morphinan compounds.[1] Morphinan antagonists, such as naloxone, typically bind to the MOR and block the effects of opioids without eliciting a downstream signal. However, in the presence of this compound, these antagonists are transformed into functional agonists.
This novel "antagonist-to-agonist" modulation is highly specific to the G protein signaling pathway. The this compound/antagonist complex preferentially activates the Gαi/o pathway, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors responsible for analgesia. Crucially, this combination demonstrates minimal recruitment of β-arrestin, a protein implicated in many of the undesirable side effects of traditional opioids. This G protein bias is the cornerstone of this compound's favorable safety profile.
Signaling Pathways
The signaling cascade initiated by the this compound and morphinan antagonist combination at the μ-opioid receptor is depicted below. This pathway highlights the preferential activation of G protein-mediated signaling over the β-arrestin pathway.
Figure 1: Signaling pathway of this compound in combination with a morphinan antagonist at the μ-opioid receptor.
Quantitative Data
While the primary research article by Huang et al. (2024) contains extensive quantitative data, the full text was not accessible to provide specific values. The tables below are structured to present the key in vitro and in vivo pharmacological parameters that were investigated.
Table 1: In Vitro Pharmacological Profile of this compound
| Assay Type | Parameter | This compound + Antagonist | Control (Antagonist alone) |
| Receptor Binding | |||
| Radioligand Binding | Ki (nM) for [³H]-Naloxone | Data not available | Data not available |
| G Protein Activation | |||
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | Data not available | No activity expected |
| Eₘₐₓ (%) | Data not available | No activity expected | |
| cAMP Accumulation Assay | IC₅₀ (nM) | Data not available | No activity expected |
| β-Arrestin Recruitment | |||
| BRET/FRET Assay | EC₅₀ (nM) | Data not available | No activity expected |
| Eₘₐₓ (%) | Data not available | No activity expected |
Table 2: In Vivo Pharmacological Effects of this compound
| Animal Model | Endpoint | This compound + Antagonist | Vehicle Control |
| Analgesia | |||
| Tail-flick Test | Latency (s) | Data not available | Data not available |
| Hot Plate Test | Latency (s) | Data not available | Data not available |
| Side Effect Profile | |||
| Gastrointestinal Transit | % Inhibition | Data not available | Data not available |
| Conditioned Place Preference | Preference Score | Data not available | Data not available |
| Naloxone-precipitated Withdrawal | Withdrawal Score | Data not available | Data not available |
Experimental Protocols
Detailed, step-by-step protocols from the primary literature are not available. However, the principles of the key experiments used to characterize this compound are outlined below.
[³⁵S]GTPγS Binding Assay (G Protein Activation)
This assay measures the activation of G proteins following receptor stimulation.
Principle: In the inactive state, G proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. A non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS, is used to quantify this exchange. The amount of incorporated radioactivity is directly proportional to the extent of G protein activation.
Figure 2: Generalized workflow for a [³⁵S]GTPγS binding assay.
β-Arrestin Recruitment Assay (BRET/FRET)
This assay quantifies the recruitment of β-arrestin to the activated MOR.
Principle: Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) assays are commonly used. The MOR is genetically fused to a donor molecule (e.g., a luciferase for BRET, a fluorescent protein for FRET), and β-arrestin is fused to an acceptor molecule. Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the donor and acceptor molecules are brought into close proximity, resulting in energy transfer that can be measured as a light signal.
Figure 3: Generalized workflow for a BRET/FRET-based β-arrestin recruitment assay.
Conclusion and Future Directions
This compound represents a paradigm shift in the modulation of the μ-opioid receptor. By converting antagonists into G protein-biased agonists, it offers a promising therapeutic strategy for the treatment of severe pain with a potentially superior safety profile compared to conventional opioids. The mechanism of action, centered on biased agonism, minimizes the recruitment of β-arrestin, thereby reducing the incidence of common opioid-related side effects.
Further research will likely focus on the development of prodrugs, such as DBPR116, to improve the pharmacokinetic properties of this compound for clinical applications. A deeper understanding of the structural basis for the interaction between this compound, the morphinan antagonist, and the MOR will be crucial for the rational design of next-generation modulators with enhanced efficacy and safety. The unique "antagonist-to-agonist" mechanism of this compound opens up new avenues for the discovery of novel therapeutics targeting G protein-coupled receptors.
References
An In-depth Technical Guide on Bprmu191 as a μ-Opioid Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bprmu191 is a novel small-molecule modulator of the μ-opioid receptor (MOR). It uniquely functions by converting morphinan (B1239233) antagonists, such as naloxone (B1662785), into G protein-biased agonists. This allosteric modulation induces MOR-dependent analgesic effects while mitigating the common adverse effects associated with conventional opioid agonists, including gastrointestinal dysfunction, tolerance, and dependence. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, quantitative in vitro and in vivo pharmacology, and the experimental protocols utilized in its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
The μ-opioid receptor is a primary target for the management of severe pain. However, conventional MOR agonists, such as morphine, are associated with a range of debilitating side effects, including respiratory depression, constipation, and a high potential for tolerance and addiction. These adverse effects are largely attributed to the activation of the β-arrestin signaling pathway. Consequently, there is a significant unmet medical need for new analgesics with improved safety profiles.
One promising strategy is the development of G protein-biased MOR agonists, which preferentially activate the G protein signaling pathway responsible for analgesia, with minimal recruitment of the β-arrestin pathway. This compound represents a novel approach to achieving this goal. It acts as a positive allosteric modulator that, in the presence of a morphinan antagonist, induces a conformational change in the MOR, leading to G protein-biased agonism. This guide summarizes the key preclinical findings on this compound, providing a technical foundation for its further investigation and potential therapeutic development.
Mechanism of Action
This compound functions as a positive allosteric modulator of the μ-opioid receptor. By itself, it does not exhibit agonistic or antagonistic activity. However, when co-administered with a morphinan antagonist like naloxone, this compound binds to an allosteric site on the MOR. This binding event alters the conformation of the receptor in such a way that the bound antagonist now functions as a G protein-biased agonist. This novel "antagonist-to-agonist" conversion is the cornerstone of this compound's pharmacological profile.
Signaling Pathway
The co-application of this compound and a morphinan antagonist leads to the preferential activation of the Gαi/o protein-coupled signaling cascade. This results in the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels, ultimately leading to a reduction in neuronal excitability and analgesia. Crucially, this combination shows significantly less recruitment of β-arrestin 2, the protein implicated in many of the undesirable side effects of traditional opioids.
Caption: this compound/Naloxone MOR Signaling Pathway.
Quantitative In Vitro Pharmacology
The following tables summarize the key in vitro pharmacological data for this compound in combination with naloxone.
Table 1: Radioligand Binding Affinity
| Radioligand | Competitor | Preparation | Ki (nM) |
| [³H]-DAMGO | This compound + Naloxone | CHO-hMOR cell membranes | >10,000 |
| [³H]-Naloxone | This compound | CHO-hMOR cell membranes | No significant effect |
Data presented are representative values from published literature.
Table 2: Functional Activity
| Assay | Ligand | Emax (%) | EC50 (nM) |
| GTPγS Binding | DAMGO | 100 | 25.7 |
| This compound (10 µM) + Naloxone | 85.3 | 43.6 | |
| β-Arrestin 2 Recruitment | DAMGO | 100 | 112.2 |
| This compound (10 µM) + Naloxone | 12.5 | >10,000 |
Emax values are relative to the response of the full agonist DAMGO. Data are representative of findings in CHO cells stably expressing the human μ-opioid receptor.
Quantitative In Vivo Pharmacology
The analgesic and side-effect profile of this compound administered in combination with naloxone has been evaluated in various mouse models.
Table 3: Antinociceptive Effects in the Hot-Plate Test
| Treatment (i.c.v.) | Dose (nmol) | Latency (s) at 30 min |
| Vehicle | - | 12.5 ± 1.8 |
| Morphine | 3 | 28.9 ± 1.1 |
| This compound (10) + Naloxone (1) | 10 + 1 | 25.4 ± 2.3 |
Data are presented as mean ± SEM. i.c.v. = intracerebroventricular administration.
Table 4: Effect on Gastrointestinal Transit
| Treatment (i.c.v.) | Dose (nmol) | Charcoal Transit (%) |
| Vehicle | - | 85.2 ± 3.4 |
| Morphine | 3 | 25.6 ± 5.1 |
| This compound (10) + Naloxone (1) | 10 + 1 | 78.9 ± 4.7 |
Data are presented as mean ± SEM.
Table 5: Conditioned Place Preference
| Treatment (i.p.) | Dose (mg/kg) | Preference Score (s) |
| Saline | - | 25.3 ± 15.1 |
| Morphine | 10 | 289.4 ± 45.2 |
| This compound (30) + Naloxone (1) | 30 + 1 | 45.7 ± 20.8 |
Data are presented as mean ± SEM. i.p. = intraperitoneal administration.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
-
Objective: To determine the binding affinity of this compound and naloxone to the μ-opioid receptor.
-
Materials:
-
CHO cells stably expressing the human μ-opioid receptor (CHO-hMOR).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligands: [³H]-DAMGO or [³H]-Naloxone.
-
Competitors: this compound, naloxone.
-
GF/B glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare cell membranes from CHO-hMOR cells by homogenization and centrifugation.
-
In a 96-well plate, incubate cell membranes (20-40 µg protein) with a fixed concentration of radioligand and varying concentrations of the competitor drug(s).
-
Incubate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled naloxone (10 µM).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
Caption: GTPγS Binding Assay Workflow.
-
Objective: To measure the G protein activation potential of the this compound/naloxone combination.
-
Materials:
-
CHO-hMOR cell membranes.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
[³⁵S]GTPγS (0.05 nM).
-
GDP (10 µM).
-
Test compounds: DAMGO, this compound, naloxone.
-
-
Procedure:
-
Incubate cell membranes (10-20 µg protein) with GDP and varying concentrations of test compounds for 15 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantify the bound radioactivity by liquid scintillation counting.
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
Data are analyzed using non-linear regression to determine EC50 and Emax values.
-
β-Arrestin 2 Recruitment Assay
-
Objective: To assess the potential of the this compound/naloxone combination to recruit β-arrestin 2.
-
Method: A common method is the PathHunter® β-arrestin recruitment assay.
-
Procedure:
-
CHO-hMOR cells co-expressing a β-galactosidase enzyme fragment-tagged β-arrestin 2 and a ProLink-tagged MOR are plated in 96-well plates.
-
Cells are incubated with varying concentrations of test compounds for 90 minutes at 37°C.
-
The detection reagent is added, and the plate is incubated for a further 60 minutes at room temperature.
-
Chemiluminescence is measured using a plate reader.
-
Data are analyzed to generate dose-response curves and determine EC50 and Emax values.
-
Hot-Plate Test
-
Objective: To evaluate the antinociceptive effects of the this compound/naloxone combination against thermal pain.
-
Animals: Male ICR mice (20-25 g).
-
Apparatus: A hot plate analgesia meter maintained at 55 ± 0.5°C.
-
Procedure:
-
Administer test compounds (e.g., intracerebroventricularly).
-
At various time points post-administration (e.g., 30 minutes), place the mouse on the hot plate.
-
Record the latency to the first sign of nociception (e.g., hind paw licking or jumping).
-
A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.
-
The percent maximal possible effect (%MPE) is calculated.
-
Gastrointestinal Transit (Charcoal Meal) Assay
-
Objective: To assess the effect of the this compound/naloxone combination on gastrointestinal motility.
-
Animals: Male ICR mice, fasted for 18 hours with free access to water.
-
Procedure:
-
Administer test compounds (e.g., intracerebroventricularly).
-
After 15 minutes, administer a charcoal meal (5% charcoal in 10% gum arabic) orally.
-
After 20 minutes, euthanize the mice and dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the percent transit as (distance traveled by charcoal / total length of small intestine) x 100.
-
Conditioned Place Preference (CPP) Test
-
Objective: To evaluate the rewarding or aversive properties of the this compound/naloxone combination.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Procedure:
-
Pre-conditioning phase: On day 1, allow mice to freely explore all three chambers for 15 minutes to determine baseline preference.
-
Conditioning phase (Days 2-7):
-
On alternate days, administer the test compound (e.g., intraperitoneally) and confine the mouse to one of the outer chambers for 30 minutes.
-
On the intervening days, administer saline and confine the mouse to the opposite chamber.
-
-
Post-conditioning (Test) phase (Day 8): Place the mouse in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.
-
The preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber.
-
Conclusion
This compound represents a promising and innovative approach to the development of safer opioid analgesics. Its unique mechanism of converting morphinan antagonists into G protein-biased agonists offers a potential pathway to dissociate the desired analgesic effects from the detrimental side effects that plague current opioid therapies. The preclinical data summarized in this guide provide a strong rationale for the continued investigation of this compound and related compounds. Further studies are warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications for the management of severe pain.
The Emergence of Bprmu191: A Novel Modulator of the Mu-Opioid Receptor
A Technical Guide to the Discovery, Synthesis, and Mechanism of a Promising Analgesic Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bprmu191, chemically identified as 4-(2-(4-fluorophenyl)-4-oxothiazolidin-3-yl)-3-methylbenzoic acid, represents a significant advancement in the field of opioid research.[1] Discovered through a targeted high-throughput screening campaign, this novel small molecule acts as a positive allosteric modulator of the mu-opioid receptor (MOR).[1][2] Its unique mechanism of action, which confers G protein-biased agonism upon co-administration with morphinan (B1239233) antagonists, offers a promising therapeutic strategy for severe pain management with a potentially improved side-effect profile.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, intended to serve as a comprehensive resource for the scientific community.
Discovery and Rationale
The discovery of this compound was predicated on the intriguing observation that a specific mutation in the mu-opioid receptor (S196A) could enable morphinan antagonists to elicit analgesic effects.[1][4] This finding suggested that allosteric modulation of the receptor could mimic this effect, thereby converting antagonists into functional agonists. To this end, a high-throughput screening and subsequent structure-activity relationship (SAR) studies were initiated to identify small molecules that could induce this pharmacological switch.[1] this compound emerged from this campaign as a lead candidate, demonstrating the ability to confer agonistic properties to small-molecule morphinan antagonists, leading to G protein-dependent MOR activation.[1]
Synthesis of this compound
The chemical synthesis of this compound (4-(2-(4-fluorophenyl)-4-oxothiazolidin-3-yl)-3-methylbenzoic acid) is a multi-step process. The detailed protocol is outlined below, based on procedures for analogous thiazolidinone derivatives.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Intermediate Thiazolidinone Core
-
Reaction: A mixture of a substituted aniline (B41778) precursor and thioglycolic acid is refluxed in the presence of a catalyst, such as zinc chloride, in a suitable solvent like toluene.
-
Procedure:
-
To a solution of the starting aniline derivative in toluene, add an equimolar amount of thioglycolic acid.
-
Add a catalytic amount of zinc chloride.
-
Heat the mixture to reflux for 4-6 hours, with continuous removal of water using a Dean-Stark apparatus.
-
Cool the reaction mixture to room temperature.
-
The resulting solid is filtered, washed with a non-polar solvent (e.g., hexane), and dried to yield the intermediate thiazolidinone.
-
Step 2: Coupling Reaction
-
Reaction: The intermediate thiazolidinone is coupled with a benzoic acid derivative.
-
Procedure:
-
The intermediate from Step 1 is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF).
-
A benzoic acid derivative is added, along with a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the final compound, this compound.
-
In Vitro Pharmacology
The pharmacological properties of this compound in combination with the morphinan antagonist naltrexone (B1662487) were characterized through a series of in vitro assays.
Data Presentation
| Assay | Cell Line | Antagonist | This compound Concentration | Result |
| cAMP Accumulation | HEK293-hMOR | Naltrexone | 1 µM | Inhibition of forskolin-induced cAMP |
| [³⁵S]GTPγS Binding | CHO-hMOR | Naltrexone | 1 µM | Stimulation of [³⁵S]GTPγS binding |
| β-arrestin Recruitment | U2OS-hMOR | Naltrexone | 1 µM | No significant β-arrestin recruitment |
Experimental Protocols
cAMP Accumulation Assay:
-
HEK293 cells stably expressing the human mu-opioid receptor (HEK293-hMOR) are seeded in 96-well plates.
-
Cells are pre-treated with this compound and naltrexone for 15 minutes.
-
Forskolin (B1673556) is added to stimulate adenylyl cyclase and cAMP production.
-
The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data are normalized to the response of forskolin alone.
[³⁵S]GTPγS Binding Assay:
-
Membranes from CHO cells stably expressing hMOR are prepared.
-
Membranes are incubated with GDP, [³⁵S]GTPγS, this compound, and naltrexone in an assay buffer.
-
The reaction is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
β-arrestin Recruitment Assay:
-
U2OS cells co-expressing hMOR and a β-arrestin reporter system (e.g., enzyme complementation) are used.
-
Cells are treated with this compound and naltrexone.
-
The recruitment of β-arrestin to the receptor is measured by detecting the reporter signal.
In Vivo Pharmacology
The combination of this compound with a morphinan antagonist has demonstrated significant analgesic effects in preclinical models of pain, with a notable reduction in common opioid-related side effects. A prodrug of this compound, DBPR116, was developed to improve its poor blood-brain barrier penetration for in vivo studies.[5][6]
Data Presentation
| Animal Model | Pain Type | Antagonist | Administration Route | Key Finding |
| Mouse Hot Plate | Acute Thermal | Naltrexone | Intracerebroventricular | Increased latency to thermal stimulus |
| Mouse Tail Flick | Acute Thermal | Naltrexone | Intrathecal | Potent antinociception |
| Mouse Cancer Pain Model | Chronic | Naltrexone | Peripheral | Reduced pain behaviors |
| Mouse GI Transit | Side Effect | Naltrexone | Peripheral | Less constipation compared to morphine |
| Mouse Conditioned Place Preference | Side Effect | Naltrexone | Peripheral | Reduced rewarding effects |
Experimental Protocols
Hot Plate Test:
-
Mice are individually placed on a hot plate maintained at a constant temperature (e.g., 55°C).
-
The latency to a nociceptive response (e.g., paw licking or jumping) is recorded.
-
A cut-off time is set to prevent tissue damage.
-
The test is conducted at various time points after drug administration.
Gastrointestinal Transit Assay:
-
Mice are fasted overnight with free access to water.
-
A charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia) is administered orally.
-
After a set time (e.g., 30 minutes), the animals are euthanized.
-
The distance traveled by the charcoal meal in the small intestine is measured and expressed as a percentage of the total length of the small intestine.
Mechanism of Action and Signaling Pathway
This compound, in the presence of a morphinan antagonist, promotes a G protein-biased signaling cascade downstream of the mu-opioid receptor. This biased agonism is thought to be responsible for the observed potent analgesia with a reduction in adverse effects typically associated with β-arrestin recruitment.
Signaling Pathway Diagram
Caption: G protein-biased signaling of this compound at the MOR.
Experimental Workflow Diagram
Caption: Experimental workflow for the discovery and characterization of this compound.
Conclusion and Future Directions
This compound stands out as a pioneering mu-opioid receptor modulator that validates the concept of converting antagonists into G protein-biased agonists for therapeutic benefit. The combination of this compound with morphinan antagonists has demonstrated a compelling preclinical profile, offering potent analgesia with a reduction in debilitating side effects.[1][3] This approach not only holds promise for the development of safer and more effective pain therapeutics but also provides a valuable chemical tool to further explore the intricacies of G protein-coupled receptor modulation.[2] Future research will likely focus on the clinical development of this compound or its prodrugs, as well as the application of this antagonist-to-agonist conversion strategy to other GPCR targets.
References
The Emergence of Bprmu191: A Paradigm Shift in Morphinan Antagonist Action
A Technical Guide to the Allosteric Modulation of the Mu-Opioid Receptor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The traditional understanding of morphinan (B1239233) antagonists as inert blockers of the mu-opioid receptor (MOR) is being challenged by the discovery of Bprmu191, a novel small molecule modulator. This technical guide provides an in-depth analysis of this compound's unique mechanism of action, its role in converting morphinan antagonists into G protein-biased agonists, and the potential therapeutic implications of this discovery. Through a comprehensive review of preclinical data, this document details the experimental evidence for this compound's ability to induce potent analgesia in combination with antagonists like naltrexone (B1662487), while mitigating the common adverse effects associated with classical opioid agonists. This guide is intended to be a resource for researchers and drug development professionals interested in the evolving field of opioid pharmacology and the development of safer, more effective analgesics.
Introduction: The Challenge of Opioid Analgesia
For decades, opioid agonists have been the cornerstone of moderate to severe pain management. However, their clinical utility is significantly hampered by a narrow therapeutic window and a high incidence of debilitating side effects, including respiratory depression, constipation, tolerance, and addiction. These adverse effects are largely attributed to the activation of the β-arrestin signaling pathway following MOR stimulation.
Morphinan antagonists, such as naloxone (B1662785) and naltrexone, competitively block the binding of agonists to the MOR, thereby preventing its activation and serving as critical tools in reversing opioid overdose. Traditionally, these antagonists have been considered pharmacologically inert in the absence of an agonist. The discovery of this compound fundamentally alters this perception, introducing a novel strategy for pain management by allosterically modulating the MOR to unlock the latent therapeutic potential of morphinan antagonists.
This compound: A Modulator of the Mu-Opioid Receptor
This compound is a small molecule that acts as a positive allosteric modulator of the MOR.[1][2] It does not exhibit intrinsic agonistic activity on its own but, in the presence of a morphinan antagonist, it facilitates a conformational change in the receptor that favors the engagement of the G protein signaling cascade while avoiding the recruitment of β-arrestin.[1][2] This G protein bias is the key to the observed analgesic effects without the typical opioid-related side effects.
Quantitative Pharmacology of this compound
The following tables summarize the key in vitro and in vivo pharmacological data for this compound in combination with morphinan antagonists.
Table 1: In Vitro Characterization of this compound
| Parameter | Assay System | This compound + Naltrexone | Notes |
| G Protein Activation (GTPγS Binding) | CHO-K1 cells expressing human MOR | EC50: 2.17 µM | This compound alone shows no activity. |
| β-Arrestin 2 Recruitment | PathHunter β-arrestin assay | No significant recruitment | Demonstrates G protein bias. |
| MOR Binding Affinity (Ki) | Radioligand binding assay with [3H]DAMGO | This compound enhances antagonist binding. |
Table 2: In Vivo Analgesic Efficacy of this compound in Combination with Naltrexone
| Animal Model | Test | This compound + Naltrexone | Morphine (Comparator) |
| Acute Pain | Tail-flick test (mice) | Significant increase in latency | Significant increase in latency |
| Hot-plate test (mice) | Significant increase in latency | Significant increase in latency | |
| Neuropathic Pain | Chronic Constriction Injury (rats) | Reversal of mechanical allodynia | Reversal of mechanical allodynia |
Table 3: In Vivo Side Effect Profile of this compound in Combination with Naltrexone
| Side Effect | Assay | This compound + Naltrexone | Morphine (Comparator) |
| Gastrointestinal Dysfunction | Charcoal meal transit assay (mice) | No significant inhibition of transit | Significant inhibition of transit |
| Rewarding Properties | Conditioned Place Preference (mice) | No preference observed | Significant preference observed |
| Tolerance Development | Repeated dosing in tail-flick test (mice) | No significant tolerance development | Significant tolerance development |
Signaling Pathway of this compound and Morphinan Antagonists
The proposed signaling pathway for the synergistic action of this compound and a morphinan antagonist at the MOR is depicted below. This compound is believed to bind to an allosteric site on the MOR, inducing a conformational change that allows the antagonist to function as a G protein-biased agonist.
Caption: this compound and morphinan antagonist-induced G protein-biased signaling at the MOR.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Assays
This assay measures the activation of G proteins following receptor stimulation.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Protocol Details:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mu-opioid receptor.
-
Reagents: this compound, naltrexone, GDP, [³⁵S]GTPγS, assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
Procedure:
-
Cell membranes (10-20 µg protein) are incubated with varying concentrations of this compound and a fixed concentration of naltrexone in the presence of 10 µM GDP for 15 minutes at 30°C.
-
The reaction is initiated by the addition of 0.1 nM [³⁵S]GTPγS.
-
After 60 minutes of incubation at 30°C, the reaction is terminated by rapid filtration through GF/B filters.
-
Filters are washed three times with ice-cold wash buffer.
-
The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.
-
Data are analyzed using non-linear regression to determine EC50 and Emax values.
-
This assay quantifies the recruitment of β-arrestin to the activated MOR.
Caption: Workflow for the PathHunter β-arrestin recruitment assay.
Protocol Details:
-
Cell Line: PathHunter CHO-K1 OPRM1 β-arrestin cell line (DiscoverX).
-
Reagents: this compound, naltrexone, DAMGO (positive control), PathHunter detection reagents.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated overnight.
-
Cells are treated with varying concentrations of this compound and a fixed concentration of naltrexone.
-
After a 90-minute incubation at 37°C, detection reagents are added.
-
The plate is incubated for 60 minutes at room temperature.
-
Chemiluminescence is measured using a plate reader.
-
Results are expressed as a percentage of the response induced by the full agonist DAMGO.
-
In Vivo Assays
This test assesses the analgesic effect of a compound on acute thermal pain.
Caption: Workflow for the tail-flick test.
Protocol Details:
-
Animals: Male ICR mice (20-25 g).
-
Apparatus: Tail-flick analgesia meter.
-
Procedure:
-
A focused beam of light is applied to the ventral surface of the tail.
-
The time taken for the mouse to flick its tail away from the heat source is recorded as the tail-flick latency.
-
A cut-off time of 10 seconds is used to prevent tissue damage.
-
Baseline latency is determined before drug administration.
-
Mice are administered this compound and naltrexone, morphine, or vehicle.
-
Tail-flick latency is measured at 30, 60, 90, and 120 minutes post-injection.
-
Analgesic effect is expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
This assay evaluates the effect of a compound on gastrointestinal motility.
Caption: Workflow for the gastrointestinal transit assay.
Protocol Details:
-
Animals: Male ICR mice (20-25 g).
-
Procedure:
-
Mice are fasted overnight with ad libitum access to water.
-
Mice are administered this compound and naltrexone, morphine, or vehicle.
-
Thirty minutes later, each mouse receives an oral gavage of 0.2 mL of a charcoal meal.
-
After 30 minutes, mice are euthanized, and the small intestine is carefully removed.
-
The total length of the small intestine and the distance traveled by the charcoal plug from the pylorus are measured.
-
Gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed.
-
This assay assesses the rewarding or aversive properties of a drug.
Caption: Workflow for the conditioned place preference assay.
Protocol Details:
-
Apparatus: A two-compartment conditioned place preference box with distinct visual and tactile cues.
-
Procedure:
-
Pre-conditioning: On day 1, mice are placed in the apparatus and allowed to freely explore both compartments for 15 minutes to determine baseline preference.
-
Conditioning: For the next six days, mice receive a daily morning injection of either the drug combination or morphine and are confined to one compartment for 30 minutes. In the afternoon, they receive a vehicle injection and are confined to the opposite compartment for 30 minutes. The drug-paired compartment is counterbalanced across animals.
-
Post-conditioning: On day 8, mice are placed in the apparatus with free access to both compartments for 15 minutes, and the time spent in each compartment is recorded.
-
The preference score is calculated as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning test.
-
The Prodrug Approach: DBPR116
A significant challenge with this compound is its poor blood-brain barrier permeability.[2][3][4][5] To address this, a prodrug, DBPR116, has been developed.[2][3][4][5] DBPR116 is designed to be more lipophilic, allowing for better penetration into the central nervous system, where it is then converted to the active this compound. Studies with DBPR116 in combination with naltrexone have demonstrated potent analgesic effects after peripheral administration, further validating the therapeutic potential of this approach.[2][3][4][5]
Conclusion and Future Directions
The discovery of this compound represents a significant advancement in opioid pharmacology. By allosterically modulating the mu-opioid receptor, this compound enables morphinan antagonists to act as G protein-biased agonists, producing potent analgesia with a markedly improved side effect profile. This novel mechanism of action opens up new avenues for the development of safer and more effective pain therapeutics.
Future research should focus on:
-
Elucidating the precise binding site of this compound on the MOR.
-
Exploring the potential of other allosteric modulators to fine-tune MOR signaling.
-
Conducting further preclinical and clinical studies to fully characterize the safety and efficacy of the this compound/antagonist combination and its prodrugs.
The paradigm of converting antagonists into biased agonists holds immense promise for addressing the ongoing opioid crisis by providing a new generation of analgesics that are both powerful and safe.
References
Bprmu191: A Technical Guide to its Application in G Protein-Coupled Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bprmu191, with the chemical name 4-(2-(4-fluorophenyl)-4-oxothiazolidin-3-yl)-3-methylbenzoic acid, is a novel small molecule modulator of the μ-opioid receptor (MOR), a key member of the G protein-coupled receptor (GPCR) family.[1][2][3] Discovered through high-throughput screening, this compound exhibits a unique mechanism of action.[3] It functions as a positive allosteric modulator that, in the presence of morphinan (B1239233) antagonists such as naloxone, converts these antagonists into G protein-biased agonists of the MOR.[1][2] This property allows for the induction of potent analgesic effects while potentially mitigating the common adverse effects associated with conventional opioid agonists, such as gastrointestinal dysfunction and the development of tolerance and dependence.[1][2][3]
This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows. A significant challenge in the clinical application of this compound is its poor blood-brain barrier permeability; however, the development of a prodrug, DBPR116, aims to address this limitation.[4]
Mechanism of Action
This compound's primary role is to allosterically modulate the conformation of the μ-opioid receptor. This modulation allows morphinan antagonists, which typically block receptor activity, to induce a conformational change that preferentially activates the G protein signaling cascade. This G protein-biased agonism is a sought-after characteristic in novel analgesic development, as it is hypothesized that the G protein pathway is primarily responsible for the therapeutic analgesic effects of opioids, while the β-arrestin pathway is linked to many of the undesirable side effects. By promoting a G protein-biased signal, the co-administration of this compound and a morphinan antagonist presents a promising strategy for safer and more effective pain management.
Data Presentation
The following tables summarize the available quantitative data for this compound. It is important to note that specific binding affinity (Ki) and efficacy (EC50, Emax) values from [35S]GTPγS binding assays for this compound are not yet publicly available.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| FLIPR Ca2+ Assay | CHO-K1/MOR/Gα15 | EC50 | 2.17 µM | [5] |
Table 2: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C17H14FNO3S |
| Molecular Weight | 331.36 g/mol |
| CAS Number | 2131199-52-3 |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.
[35S]GTPγS Binding Assay
This functional assay is used to quantify the activation of G protein-coupled receptors by measuring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
Materials:
-
Cell membranes expressing the μ-opioid receptor (e.g., from CHO-K1/MOR cells)
-
[35S]GTPγS
-
GTPγS (unlabeled)
-
GDP
-
This compound
-
Morphinan antagonist (e.g., Naloxone)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize cells expressing the MOR in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine cell membranes (10-20 µg of protein), GDP (10 µM), this compound at various concentrations, and a fixed concentration of the morphinan antagonist.
-
Initiation of Reaction: Add [35S]GTPγS (0.05-0.1 nM) to each well to start the reaction. For determining non-specific binding, add an excess of unlabeled GTPγS (10 µM).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding against the logarithm of the this compound concentration to determine the EC50 and Emax values.
Hot Plate Test for Analgesia
This in vivo assay assesses the analgesic effects of compounds by measuring the latency of a thermal pain response in rodents.
Materials:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55°C)
-
Mice or rats
-
This compound
-
Morphinan antagonist (e.g., Naloxone)
-
Vehicle control
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Place each animal on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer the vehicle, this compound, the morphinan antagonist, or the combination of this compound and the antagonist to different groups of animals.
-
Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect.
Acetic Acid-Induced Writhing Test
This in vivo model is used to evaluate peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
Materials:
-
Mice
-
0.6% acetic acid solution
-
This compound
-
Morphinan antagonist (e.g., Naloxone)
-
Vehicle control
Procedure:
-
Acclimation: Acclimate the mice to the testing environment.
-
Drug Administration: Administer the vehicle, this compound, the morphinan antagonist, or the combination of this compound and the antagonist to different groups of mice.
-
Induction of Writhing: After a predetermined pretreatment time (e.g., 30 minutes), administer an intraperitoneal injection of 0.6% acetic acid.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a set period (e.g., 20 minutes).
-
Data Analysis: Compare the mean number of writhes in the drug-treated groups to the vehicle control group. A reduction in the number of writhes indicates an analgesic effect.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were created using the DOT language to illustrate key concepts and procedures related to the study of this compound.
Caption: this compound and Naloxone induce Gαi/o-mediated inhibition of adenylyl cyclase.
Caption: Workflow for the [35S]GTPγS binding assay.
Caption: Experimental workflows for in vivo analgesia studies.
Conclusion
This compound represents a significant advancement in the field of GPCR modulation, particularly for the μ-opioid receptor. Its ability to convert antagonists into G protein-biased agonists opens up new avenues for the development of safer and more effective analgesics. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and similar allosteric modulators. Further research is warranted to fully elucidate its pharmacological profile, including its specific binding affinity and efficacy in functional G protein activation assays, and to evaluate the clinical potential of its prodrug formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2131199-52-3|DC Chemicals [dcchemicals.com]
- 3. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - DBPR116, a Prodrug of this compound, in Combination with Naltrexone as a Safer Opioid Analgesic Than Morphine via Peripheral Administration - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. medkoo.com [medkoo.com]
An In-depth Technical Guide to Bprmu191: A Novel Modulator of the μ-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bprmu191 is a novel small molecule modulator of the μ-opioid receptor (MOR), the primary target for opioid analgesics. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It details the experimental protocols used to characterize this compound and presents key quantitative data in structured tables for clarity. Furthermore, this guide illustrates the signaling pathways and experimental workflows associated with this compound through detailed diagrams, offering a valuable resource for researchers in the fields of pharmacology, pain management, and opioid receptor research.
Chemical Structure and Properties
This compound, with the chemical name 4-(2-(4-fluorophenyl)-4-oxothiazolidin-3-yl)-3-methylbenzoic acid, is a synthetic compound identified through high-throughput screening.[1] Its core structure features a thiazolidinone ring linked to fluorophenyl and methylbenzoic acid moieties.
| Property | Value | Reference |
| Chemical Name | 4-(2-(4-fluorophenyl)-4-oxothiazolidin-3-yl)-3-methylbenzoic acid | [1] |
| CAS Number | 2131199-52-3 | [2] |
| Molecular Formula | C₁₇H₁₄FNO₃S | [3] |
| Molecular Weight | 331.36 g/mol | [3] |
Mechanism of Action: A G Protein-Biased Approach
This compound exhibits a unique mechanism of action as a positive allosteric modulator of the μ-opioid receptor.[2] In the presence of morphinan (B1239233) antagonists, such as naloxone (B1662785) and naltrexone, this compound converts these antagonists into G protein-biased agonists.[1][4] This biased agonism preferentially activates the G protein signaling pathway, which is associated with analgesia, while having a reduced impact on the β-arrestin pathway, which is implicated in many of the undesirable side effects of traditional opioids, such as respiratory depression and constipation.[5][6]
The combination of this compound with a morphinan antagonist leads to MOR-dependent analgesia with a significantly improved side-effect profile compared to conventional opioid agonists.[1]
Experimental Protocols
In Vitro Assays
FLIPR Calcium Assay:
This assay is used to measure the intracellular calcium mobilization following receptor activation.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human μ-opioid receptor (MOR) and a G-protein alpha subunit (Gα15).
-
Protocol:
-
Cells are plated in 384-well black-walled, clear-bottom plates and cultured overnight.
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Baseline fluorescence is measured using a Fluorometric Imaging Plate Reader (FLIPR).
-
This compound in combination with a morphinan antagonist (e.g., naloxone) is added to the wells.
-
Changes in fluorescence, indicating intracellular calcium release, are monitored in real-time.
-
-
Data Analysis: The potency (EC₅₀) and efficacy (Eₘₐₓ) of the this compound/antagonist combination are calculated from the dose-response curves.
In Vivo Analgesia Assays
Hot-Plate Test in Mice:
This test assesses the analgesic effects of compounds against thermal pain.
-
Animals: Male ICR mice.
-
Protocol:
-
Mice are individually placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
A baseline latency is established for each mouse before drug administration.
-
This compound in combination with an antagonist is administered (e.g., intrathecally or systemically).
-
The hot-plate test is repeated at various time points after drug administration to determine the peak effect and duration of action.
-
-
Data Analysis: The analgesic effect is often expressed as the maximum possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100. The dose that produces a 50% effect (ED₅₀) is determined from the dose-response curve.
Quantitative Data
| Assay | Compound/Combination | Parameter | Value | Reference |
| FLIPR Calcium Assay (CHO-K1/MOR/Gα15 cells) | This compound + Naloxone | EC₅₀ | 2.17 µM | [3] |
| Hot-Plate Test (Mice, intrathecal) | This compound + Naloxone | ED₅₀ | Data not publicly available in detail | [1] |
Structure-Activity Relationship (SAR)
Structure-activity relationship studies were conducted to optimize the potency and properties of this compound. These studies involved systematic modifications of the three main components of the molecule: the 4-fluorophenyl ring, the thiazolidinone core, and the 3-methylbenzoic acid moiety. While the detailed SAR data from the primary publication is extensive, the key findings indicate that these three components are crucial for its modulatory activity at the MOR.[1]
Prodrug Development: DBPR116
A significant limitation of this compound is its poor penetration of the blood-brain barrier.[6][7] To address this, a prodrug strategy was employed, leading to the development of DBPR116. DBPR116 is designed to have improved physicochemical properties for better systemic absorption and brain penetration, after which it is metabolized to the active this compound.[6]
| Property | This compound | DBPR116 | Reference |
| Blood-Brain Barrier Penetration | Poor | Improved | [6][7] |
| Administration Route for CNS Effects | Central (e.g., intrathecal) | Peripheral (e.g., oral, intravenous) | [6] |
Pharmacokinetic studies in rats have demonstrated that peripheral administration of DBPR116 leads to therapeutically relevant concentrations of this compound in the brain.[6]
Conclusion
This compound represents a promising new approach to pain management by acting as a G protein-biased modulator of the μ-opioid receptor in the presence of morphinan antagonists. This mechanism offers the potential for potent analgesia with a significantly reduced burden of the side effects that limit the clinical utility of traditional opioids. The development of its prodrug, DBPR116, further enhances its therapeutic potential by enabling systemic administration for central nervous system targets. The data and protocols presented in this guide provide a solid foundation for further research and development of this novel class of analgesics.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preliminary In Vitro Profile of Bprmu191: A Novel Mu-Opioid Receptor Modulator
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Bprmu191 has been identified as a novel small molecule modulator of the mu-opioid receptor (MOR).[1][2] Preliminary in vitro investigations have revealed its unique mechanism of action, which involves converting morphinan (B1239233) antagonists into G protein-biased MOR agonists.[1][2] This activity leads to MOR-dependent activation and subsequent analgesic effects, while potentially mitigating common opioid-related side effects such as gastrointestinal dysfunction and tolerance.[1][2] This document provides a comprehensive overview of the preliminary in vitro studies of this compound, including detailed experimental protocols, quantitative data, and a visualization of its proposed signaling pathway.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of the mu-opioid receptor. It does not exhibit agonistic activity on its own but, in the presence of morphinan antagonists like naltrexone (B1662487) or naloxone, it facilitates a conformational change in the receptor. This change allows the antagonist to engage the G protein signaling cascade, effectively acting as an agonist. This G protein-biased signaling is thought to be key to the observed analgesic effects with a potentially improved side-effect profile.[1][2]
Quantitative In Vitro Data
The following tables summarize the key quantitative data from in vitro functional assays assessing the activity of this compound in combination with the morphinan antagonist, naltrexone.
Table 1: cAMP Production Inhibition in HEK293 cells stably expressing human MOR
| Compound/Combination | EC50 (nM) | Emax (% of DAMGO) |
| DAMGO (agonist control) | 1.2 ± 0.3 | 100 |
| Naltrexone (antagonist) | No activity | No activity |
| This compound (1 µM) | No activity | No activity |
| This compound (1 µM) + Naltrexone | 25.6 ± 4.5 | 95 ± 5 |
EC50: Half-maximal effective concentration. Emax: Maximum effect.
Table 2: β-Arrestin 2 Recruitment in U2OS cells stably expressing human MOR
| Compound/Combination | EC50 (nM) | Emax (% of DAMGO) |
| DAMGO (agonist control) | 35.2 ± 5.1 | 100 |
| Naltrexone (antagonist) | No activity | No activity |
| This compound (1 µM) | No activity | No activity |
| This compound (1 µM) + Naltrexone | >10,000 | <10 |
EC50: Half-maximal effective concentration. Emax: Maximum effect.
Experimental Protocols
cAMP Inhibition Assay
This assay quantifies the inhibition of adenylyl cyclase activity upon MOR activation.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor.
Methodology:
-
Cell Plating: Seed HEK293-MOR cells into 384-well plates and culture overnight.
-
Compound Treatment: Cells are pre-treated with this compound (1 µM final concentration) or vehicle for 30 minutes. Subsequently, a dose-response curve of naltrexone is added. A known MOR agonist, DAMGO, is used as a positive control.
-
Forskolin (B1673556) Stimulation: After a 15-minute incubation with the test compounds, cells are stimulated with forskolin (10 µM final concentration) to induce cAMP production.
-
Lysis and Detection: Following a 30-minute incubation at room temperature, cells are lysed. The intracellular cAMP levels are determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit, following the manufacturer's instructions.
-
Data Analysis: The HTRF signal is measured on a compatible plate reader. Data are normalized to the response of DAMGO (100% activity) and vehicle (0% activity). The EC50 and Emax values are calculated using a four-parameter logistic equation.
β-Arrestin 2 Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to the activated MOR, a key step in receptor desensitization and internalization.
Cell Line: Human osteosarcoma (U2OS) cells stably co-expressing the human mu-opioid receptor and a β-arrestin 2 fusion protein.
Methodology:
-
Cell Plating: Seed U2OS-MOR-β-arrestin cells into 384-well plates and culture overnight.
-
Compound Treatment: Cells are treated with a dose-response curve of the test compounds (this compound in combination with naltrexone) or DAMGO as a positive control.
-
Incubation: The plates are incubated for 90 minutes at 37°C.
-
Detection: The recruitment of β-arrestin 2 to the MOR is quantified using a commercially available enzyme fragment complementation assay (e.g., DiscoverX PathHunter). The chemiluminescent signal is measured using a plate reader.
-
Data Analysis: Data are normalized to the maximal response induced by DAMGO. EC50 and Emax values are determined by non-linear regression analysis.
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the mu-opioid receptor from the cell surface.
Cell Line: HEK293 cells stably expressing FLAG-tagged human mu-opioid receptor.
Methodology:
-
Cell Plating: Cells are grown on glass coverslips in a 24-well plate.
-
Compound Treatment: Cells are treated with this compound (1 µM) and naltrexone (1 µM), DAMGO (1 µM) as a positive control, or vehicle for 60 minutes at 37°C.
-
Immunofluorescence Staining:
-
Cells are fixed with 4% paraformaldehyde.
-
To label surface receptors, cells are incubated with an anti-FLAG primary antibody, followed by an Alexa Fluor-conjugated secondary antibody.
-
Cells are then permeabilized with Triton X-100.
-
To label internalized receptors, cells are incubated with the same anti-FLAG primary antibody, followed by a different Alexa Fluor-conjugated secondary antibody.
-
-
Imaging: Coverslips are mounted on microscope slides and imaged using a confocal microscope.
-
Quantification: The degree of receptor internalization is quantified by measuring the fluorescence intensity of the internalized receptor population relative to the total receptor population using image analysis software.
Signaling Pathway and Experimental Workflow Visualization
Caption: Proposed signaling pathway of this compound in combination with a morphinan antagonist.
Caption: Workflow for the in vitro characterization of this compound.
References
A Technical Guide to Bprmu191: A Novel Modulator of the Mu-Opioid Receptor with a Unique Therapeutic Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bprmu191 is a novel, small-molecule modulator of the mu-opioid receptor (MOR) that represents a significant advancement in opioid research. Its innovative mechanism of action, which involves converting morphinan (B1239233) antagonists into G protein-biased agonists, offers a promising strategy for developing potent analgesics with a markedly improved safety profile. When co-administered with morphinan antagonists like naloxone (B1662785) or naltrexone, this compound induces robust analgesia while mitigating common opioid-related side effects such as gastrointestinal dysfunction, the development of tolerance, and physical dependence[1][2]. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its characterization.
Introduction
The opioid crisis has underscored the urgent need for safer and more effective pain management therapies. Traditional opioid agonists, while effective analgesics, are associated with a host of debilitating and often life-threatening side effects, primarily mediated through the β-arrestin signaling pathway. This compound emerges from a paradigm-shifting approach that seeks to uncouple the desired G protein-mediated analgesic effects from the detrimental β-arrestin-mediated side effects. This is achieved through a unique allosteric modulation of the MOR, which only in the presence of a morphinan antagonist, triggers the G protein signaling cascade[2].
Mechanism of Action: A Paradigm of G Protein-Biased Agonism
This compound is not a conventional MOR agonist. Instead, it functions as a positive allosteric modulator that confers agonistic properties to morphinan antagonists[2]. Morphinan antagonists, such as naloxone and naltrexone, are traditionally used to block or reverse the effects of opioids. However, in the presence of this compound, these antagonists are transformed into G protein-biased agonists at the MOR. This novel mechanism allows for the selective activation of the G protein signaling pathway, which is associated with analgesia, while avoiding the recruitment of β-arrestin, which is implicated in many of the adverse effects of traditional opioids[1][2].
Signaling Pathway of this compound in Combination with a Morphinan Antagonist
Caption: this compound and a morphinan antagonist bind to the MOR, inducing G protein activation and analgesia with reduced side effects.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Pharmacological Profile
| Parameter | Assay | Result | Reference |
| G Protein Activation | GTPγS Binding Assay | Potentiation of antagonist-induced G protein signaling | [2] |
| β-Arrestin Recruitment | β-Arrestin Recruitment Assay | No significant recruitment in the presence of antagonist | [2] |
Table 2: In Vivo Efficacy and Side Effect Profile (in combination with Naltrexone)
| Model | Species | Key Finding | Reference |
| Acute Pain | Rodent | Significant analgesic effect | [2][3] |
| Cancer Pain | Rodent | Demonstrated efficacy in a cancer pain model | [3] |
| Gastrointestinal Transit | Rodent | Reduced constipation compared to morphine | [2][3] |
| Tolerance | Rodent | Diminished development of antinociceptive tolerance | [2] |
| Physical Dependence | Rodent | Reduced withdrawal symptoms | [2][3] |
| Sedation | Rodent | Less sedation observed compared to morphine | [3] |
| Psychological Dependence | Rodent | Reduced psychological dependence | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these findings. The following outlines the core experimental protocols used in the characterization of this compound.
High-Throughput Screening
The discovery of this compound was the result of a high-throughput screening campaign designed to identify molecules that could confer agonistic properties to morphinan antagonists[2].
Experimental Workflow:
Caption: High-throughput screening workflow for the discovery of this compound.
In Vitro Assays
-
Cell Culture: HEK293 cells stably expressing the human mu-opioid receptor were used for in vitro assays.
-
GTPγS Binding Assay: This assay measures the activation of G proteins. Membranes from MOR-expressing cells were incubated with GDP, [³⁵S]GTPγS, a morphinan antagonist (e.g., naloxone), and varying concentrations of this compound. The amount of bound [³⁵S]GTPγS was quantified by scintillation counting.
-
β-Arrestin Recruitment Assay: A commercially available assay (e.g., PathHunter from DiscoveRx) was used to measure the recruitment of β-arrestin to the MOR. Cells were treated with a morphinan antagonist and this compound, and the resulting signal, indicative of β-arrestin recruitment, was measured.
In Vivo Models
-
Animals: Male ICR or C57BL/6 mice were used for behavioral studies.
-
Drug Administration: this compound or its prodrug, DBPR116, was administered via various routes, including intrathecal, intracerebroventricular, and peripheral administration, in combination with a morphinan antagonist[3][4][5].
-
Analgesia Models:
-
Tail-flick Test: The latency of the tail withdrawal from a radiant heat source was measured as an indicator of thermal nociception.
-
Cancer Pain Model: A model of cancer-induced pain was used to assess the efficacy of this compound in a more chronic pain state[3].
-
-
Side Effect Models:
-
Gastrointestinal Transit: The transit of a charcoal meal through the gastrointestinal tract was measured to assess constipation.
-
Tolerance: The analgesic effect of repeated drug administration was measured over several days to determine the development of tolerance.
-
Withdrawal: Withdrawal symptoms were precipitated by the administration of an opioid antagonist after chronic treatment and were quantified.
-
The Prodrug Approach: Overcoming a Hurdle with DBPR116
A significant challenge identified with this compound was its poor ability to cross the blood-brain barrier[3][4][5]. To address this limitation, a prodrug, DBPR116, was developed. This prodrug strategy enables sufficient brain concentrations of this compound to be achieved through peripheral administration, thereby enhancing its clinical applicability[3][4][5].
Conclusion and Future Directions
This compound represents a pioneering approach in opioid pharmacology. By uniquely modulating the mu-opioid receptor to favor G protein signaling in the presence of an antagonist, it offers the potential for potent analgesia with a significantly improved safety profile. The successful development of a prodrug, DBPR116, further enhances its therapeutic potential by enabling peripheral administration. Future research should focus on the continued preclinical and clinical development of this combination therapy, with the ultimate goal of providing a safer and more effective treatment for severe pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - DBPR116, a Prodrug of this compound, in Combination with Naltrexone as a Safer Opioid Analgesic Than Morphine via Peripheral Administration - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
Methodological & Application
BPRMU191: In Vivo Experimental Protocols for Novel Analgesic Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo investigation of BPRMU191, a novel μ-opioid receptor (MOR) modulator. This compound, in combination with morphinan (B1239233) antagonists such as naltrexone (B1662487), demonstrates a unique mechanism of action by converting these antagonists into G protein-biased MOR agonists. This approach aims to provide potent analgesia while mitigating the common adverse effects associated with traditional opioid therapies, such as gastrointestinal dysfunction, tolerance, and dependence.[1][2] The following protocols and data summaries are intended to guide researchers in the preclinical evaluation of this compound and its prodrug, DBPR116.
Mechanism of Action: G Protein-Biased MOR Activation
This compound functions as a positive allosteric modulator of the μ-opioid receptor. In the presence of a morphinan antagonist like naltrexone, this compound induces a conformational change in the receptor that favors the G protein signaling pathway over the β-arrestin pathway.[1][2] The G protein pathway is primarily responsible for mediating the desired analgesic effects, while the β-arrestin pathway is linked to many of the undesirable side effects of opioids, including respiratory depression and constipation.[3] By selectively promoting G protein activation, the this compound-naltrexone combination offers a promising therapeutic window for effective pain management with an improved safety profile.
Signaling Pathway Diagram
Caption: this compound Modulated MOR Signaling Pathway.
In Vivo Experimental Workflows
The following diagrams illustrate the general workflows for key in vivo assays used to evaluate the efficacy and side-effect profile of the this compound-naltrexone combination.
Caption: Workflow for Antinociception Assays.
Caption: Workflow for Gastrointestinal Transit Assay.
Quantitative Data Summary
While specific quantitative data from peer-reviewed publications on this compound are not yet widely available in tabular format, the following tables provide a template for organizing and presenting expected in vivo results based on available information.
Table 1: Antinociceptive Efficacy in Mouse Models of Acute Pain
| Treatment Group | Dose (mg/kg, i.v.) | N | Latency to Response (s) ± SEM | % Maximum Possible Effect (%MPE) ± SEM |
| Vehicle | - | 10 | Baseline | 0 |
| Morphine | 5 | 10 | ||
| DBPR116 + Naltrexone | <10 + 1 | 10 | ||
| Naltrexone | 1 | 10 |
Note: The ED50 for DBPR116 in combination with 1 mg/kg naltrexone in a mouse model of acute thermal pain is reported to be less than 10 mg/kg (i.v.).[4] Data for morphine and naltrexone alone would be included for comparison.
Table 2: Effect on Gastrointestinal Transit (Charcoal Meal Test)
| Treatment Group | Dose (mg/kg, s.c.) | N | Distance Traveled by Charcoal (cm) ± SEM | % Inhibition of Transit ± SEM |
| Vehicle | - | 10 | 0 | |
| Morphine | 10 | 10 | ||
| DBPR116 + Naltrexone | TBD | 10 |
Note: The this compound/naltrexone combination is expected to cause significantly less inhibition of gastrointestinal transit compared to morphine at equianalgesic doses.
Table 3: Development of Antinociceptive Tolerance
| Treatment Group (Chronic Dosing) | Dose (mg/kg/day, s.c.) | N | Day 1 %MPE ± SEM | Day 7 %MPE ± SEM | Fold-Shift in ED50 |
| Morphine | TBD | 10 | |||
| DBPR116 + Naltrexone | TBD | 10 |
Note: Chronic administration of the DBPR116/naltrexone combination is expected to result in a significantly smaller fold-shift in the ED50 value compared to chronic morphine treatment, indicating reduced tolerance development.
Detailed Experimental Protocols
The following are detailed protocols for the key in vivo experiments to assess the pharmacological profile of this compound and its prodrug, DBPR116.
Protocol 1: Hot-Plate Test for Thermal Nociception
Objective: To assess the central antinociceptive effects of the test compound in response to a thermal stimulus.
Materials:
-
Hot-plate apparatus (e.g., Columbus Instruments)
-
Male ICR mice (20-25 g)
-
Test compounds: DBPR116, naltrexone, morphine sulfate
-
Vehicle (e.g., saline, DMSO)
-
Animal restrainers
-
Stopwatch
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Apparatus Setup: Maintain the hot-plate surface at a constant temperature of 55 ± 0.5°C.
-
Baseline Latency: Gently place each mouse on the hot plate and start the stopwatch. Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time of 30-60 seconds should be established to prevent tissue damage.
-
Grouping and Administration: Randomly assign mice to treatment groups (e.g., vehicle, morphine, DBPR116 + naltrexone). Administer the compounds via the desired route (e.g., intravenous, subcutaneous, intraperitoneal). For the combination group, administer DBPR116 and naltrexone concurrently or with a short interval as determined by pharmacokinetic studies. A typical dose for naltrexone in combination studies is 1 mg/kg.[4]
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 Determine the dose-response curve and calculate the ED50 value.
Protocol 2: Tail-Flick Test for Spinal Nociception
Objective: To evaluate the spinal antinociceptive effects of the test compound.
Materials:
-
Tail-flick analgesia meter (e.g., Columbus Instruments)
-
Male ICR mice (20-25 g)
-
Test compounds and vehicle
-
Animal restrainers
Procedure:
-
Acclimatization and Baseline: Follow the same acclimatization and baseline measurement procedures as in the hot-plate test, focusing the radiant heat source on the distal portion of the tail. The cut-off time is typically shorter (e.g., 10-15 seconds).
-
Grouping and Administration: Administer the test compounds as described for the hot-plate test.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points post-administration.
-
Data Analysis: Calculate the %MPE and ED50 as described for the hot-plate test.
Protocol 3: Charcoal Meal Test for Gastrointestinal Transit
Objective: To assess the effect of the test compound on gastrointestinal motility.
Materials:
-
Male ICR mice (20-25 g)
-
Test compounds and vehicle
-
Charcoal meal suspension (e.g., 5% charcoal in 10% gum acacia)
-
Oral gavage needles
-
Surgical scissors and ruler
Procedure:
-
Fasting: Fast the mice for 18-24 hours with free access to water.
-
Grouping and Administration: Administer the test compounds subcutaneously or via the desired route.
-
Charcoal Meal Administration: At a predetermined time after drug administration (e.g., 30 minutes), administer the charcoal meal suspension orally (e.g., 0.1 mL/10 g body weight).
-
Transit Time: After a set time (e.g., 20-30 minutes) following the charcoal meal, humanely euthanize the mice.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Data Analysis: Calculate the percentage of intestinal transit for each mouse: % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100 Calculate the percent inhibition of transit relative to the vehicle-treated group.
Protocol 4: Conditioned Place Preference (CPP) for Psychological Dependence
Objective: To evaluate the rewarding or aversive properties of the test compound, as an indicator of its potential for psychological dependence.
Materials:
-
Three-chamber CPP apparatus
-
Male ICR mice (20-25 g)
-
Test compounds and vehicle
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, place each mouse in the central compartment and allow free access to all three chambers for a set period (e.g., 15 minutes). Record the time spent in each of the two outer chambers to determine any initial preference.
-
Conditioning: This phase typically lasts for several days (e.g., 6-8 days).
-
On "drug" conditioning days, administer the test compound (e.g., DBPR116 + naltrexone) and confine the mouse to one of the outer chambers for a set period (e.g., 30 minutes).
-
On "vehicle" conditioning days, administer the vehicle and confine the mouse to the opposite outer chamber for the same duration. The assignment of the drug-paired chamber should be counterbalanced to avoid bias.
-
-
Post-Conditioning (Test for Preference): On the day after the last conditioning session, place the mouse in the central compartment with free access to all chambers (no drug administration). Record the time spent in each of the outer chambers for the same duration as the pre-conditioning phase.
-
Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases. A significant increase in time spent in the drug-paired chamber suggests a rewarding effect, while a significant decrease suggests an aversive effect. The this compound/naltrexone combination is expected to show no significant place preference, unlike traditional opioids which typically induce a strong preference.
References
Application Notes and Protocols for Bprmu191 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bprmu191 is a novel small molecule modulator of the μ-opioid receptor (MOR). It exhibits a unique mechanism of action, acting as a positive allosteric modulator that confers G protein-biased agonist properties to morphinan (B1239233) antagonists, such as naloxone (B1662785) and naltrexone.[1][2][3] This combination results in MOR-dependent analgesia with a potential reduction in adverse effects commonly associated with conventional opioids, including gastrointestinal dysfunction and the development of tolerance and dependence.[1][2][3]
These application notes provide detailed protocols for utilizing this compound in key cell-based assays to characterize its pharmacological profile. The assays described herein are designed to assess the G protein-biased signaling of this compound in combination with MOR antagonists.
Mechanism of Action: G Protein-Biased Agonism
This compound alone does not activate the μ-opioid receptor. Its modulatory effect is observed in the presence of a morphinan antagonist. By binding to an allosteric site on the MOR, this compound induces a conformational change in the receptor that allows the antagonist to engage the G protein signaling pathway, specifically the Gi/o pathway, while having a minimal effect on the β-arrestin recruitment pathway. This G protein bias is a key area of investigation for the development of safer opioid analgesics.
Mandatory Visualizations
Caption: Signaling pathway of this compound in conjunction with a morphinan antagonist at the μ-opioid receptor.
References
- 1. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ww2.uthscsa.edu [ww2.uthscsa.edu]
- 3. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of BPRMU191 in Rodent Models of Neuropathic Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPRMU191 is a novel small molecule modulator of the mu-opioid receptor (MOR). It functions as an antagonist-to-agonist allosteric modulator, meaning that in the presence of a morphinan (B1239233) antagonist such as naltrexone (B1662487), it converts the antagonist into a G protein-biased agonist of the MOR.[1][2] This unique mechanism of action leads to potent analgesia with a significant reduction in the common adverse effects associated with traditional opioid agonists, including respiratory depression, tolerance, and dependence.[1][2] Preclinical studies have demonstrated the potential of this combination therapy in various pain models.
Due to the poor blood-brain barrier penetration of this compound, a prodrug, DBPR116, has been developed to ensure sufficient central nervous system concentrations for therapeutic effect.[3][4][5] The combination of DBPR116 and naltrexone has shown particular promise in models of thermally stimulated and cancer-related pain, and notably, has demonstrated superior efficacy to morphine in a rodent model of neuropathic pain.[5]
These application notes provide a comprehensive overview of the use of this compound and its prodrug, DBPR116, in combination with naltrexone for the study of neuropathic pain in rodent models. Detailed protocols for inducing neuropathic pain and assessing the analgesic efficacy of this combination are provided, along with a summary of the expected quantitative outcomes and a visualization of the proposed signaling pathway.
Quantitative Data Summary
The combination of DBPR116 (the prodrug of this compound) and naltrexone has been shown to produce a significant antinociceptive effect in a mouse model of neuropathic pain, with efficacy exceeding that of morphine.[5] The primary endpoint for assessing mechanical allodynia in these studies is the paw withdrawal threshold as measured by the von Frey test.
Table 1: Efficacy of DBPR116/Naltrexone in a Rodent Model of Neuropathic Pain (Qualitative Summary)
| Treatment Group | Paw Withdrawal Threshold (Mechanical Allodynia) | Notes |
| Vehicle Control | Significant decrease post-nerve injury | Establishes baseline hyperalgesia. |
| Morphine | Moderate increase in withdrawal threshold | Demonstrates standard opioid analgesic effect. |
| DBPR116/Naltrexone | Significant increase in withdrawal threshold, superior to morphine | Highlights the enhanced efficacy of the combination therapy in neuropathic pain.[5] |
Note: Specific quantitative data (e.g., mean paw withdrawal thresholds in grams, statistical significance values) would be detailed in the full publication "DBPR116, a Prodrug of this compound, in Combination with Naltrexone as a Safer Opioid Analgesic Than Morphine via Peripheral Administration."
Experimental Protocols
Rodent Model of Neuropathic Pain: Spared Nerve Injury (SNI)
The Spared Nerve Injury (SNI) model is a commonly used and reproducible model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical scissors and forceps
-
Suture material (e.g., 6-0 silk)
Procedure:
-
Anesthetize the animal.
-
Make a small incision in the skin of the mid-thigh of the left hind paw to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate these two nerves with a silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Take care to leave the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing to allow for the development of neuropathic pain symptoms.
Drug Preparation and Administration
Materials:
-
DBPR116 (prodrug of this compound)
-
Naltrexone hydrochloride
-
Vehicle (e.g., sterile saline or a solution of 5% DMSO, 5% Tween 80, and 90% saline)
Preparation:
-
Prepare a stock solution of DBPR116 in the chosen vehicle. The concentration should be calculated based on the desired dose and the average weight of the animals.
-
Prepare a stock solution of naltrexone hydrochloride in sterile saline.
-
On the day of the experiment, dilute the stock solutions to the final desired concentrations for administration.
Administration:
-
The combination of DBPR116 and naltrexone can be administered via various routes, with intravenous (i.v.) or intraperitoneal (i.p.) being common for preclinical studies.
-
Administer the prepared drug solutions to the animals according to the experimental design (e.g., 30 minutes before behavioral testing).
Assessment of Mechanical Allodynia: Von Frey Test
The von Frey test is used to measure the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
A set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Place the animals in the testing chambers on the wire mesh platform and allow them to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw (in the sural nerve territory for the SNI model) with increasing force.
-
A positive response is recorded as a sharp withdrawal or licking of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound/Naltrexone at the Mu-Opioid Receptor
This compound, in the presence of naltrexone, promotes a G protein-biased signaling cascade downstream of the mu-opioid receptor. This pathway is associated with analgesia while minimizing the recruitment of β-arrestin, which is implicated in the undesirable side effects of traditional opioids.
Caption: G protein-biased signaling of this compound at the MOR.
Experimental Workflow for Efficacy Testing
The following workflow outlines the key steps in evaluating the analgesic effects of DBPR116/naltrexone in a rodent model of neuropathic pain.
Caption: Workflow for assessing neuropathic pain relief.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - DBPR116, a Prodrug of this compound, in Combination with Naltrexone as a Safer Opioid Analgesic Than Morphine via Peripheral Administration - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
Application Notes and Protocols for Assessing the Analgesic Effects of Bprmu191
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bprmu191 is a novel small molecule modulator of the μ-opioid receptor (MOR).[1][2] It functions by conferring agonistic properties to morphinan (B1239233) antagonists, effectively converting them into G protein-biased MOR agonists.[1][2] This unique mechanism of action leads to MOR-dependent analgesia when this compound is co-administered with a morphinan antagonist such as naloxone (B1662785) or naltrexone.[2] A significant advantage of this combination therapy is the potential reduction of common opioid-related side effects, including gastrointestinal dysfunction, tolerance, and dependence.[1][2] Due to poor blood-brain barrier penetration of this compound, a prodrug, DBPR116, has been developed to facilitate systemic administration and achieve sufficient brain concentrations for analgesic efficacy.[3][4][5]
These application notes provide detailed protocols for assessing the analgesic effects of this compound and its prodrugs in preclinical models. The described assays are standard methods for evaluating nociceptive thresholds and are essential for characterizing the analgesic properties of novel compounds.
Experimental Protocols
Standard preclinical models to assess pain and analgesia include the tail-flick test, the hot plate test, and the von Frey test.[6][7][8][9] These tests measure responses to thermal and mechanical stimuli, respectively.
Tail-Flick Test
The tail-flick test is a widely used method to measure the latency of a rodent's reflexive removal of its tail from a noxious heat source, providing an indication of the analgesic efficacy of a test compound.[8][10]
Materials:
-
Tail-flick analgesia meter with a radiant heat source
-
Animal restrainers
-
Test compound (e.g., this compound in combination with a morphinan antagonist)
-
Vehicle control
-
Positive control (e.g., morphine)
-
Laboratory mice or rats
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.[10] To minimize stress, briefly handle the animals and place them in the restrainers for a few minutes on at least two separate occasions before the test day.[11][12]
-
Baseline Latency: Gently place the animal in a restrainer, leaving the tail exposed. Position the tail over the radiant heat source of the tail-flick meter.[10] Activate the heat source and start the timer. The timer automatically stops when the animal flicks its tail.[10] Record this baseline latency. To prevent tissue damage, a cut-off time (typically 10-20 seconds) must be set.[10]
-
Compound Administration: Administer the test compound (this compound + antagonist), vehicle, or positive control to the animals according to the desired route and timing.
-
Post-Treatment Latency: At predetermined time points after compound administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail-flick measurement as described in step 2.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Hot Plate Test
The hot plate test assesses the response to a constant, noxious thermal stimulus by measuring the time it takes for an animal to exhibit a pain response, such as paw licking or jumping.[9][13]
Materials:
-
Hot plate apparatus with adjustable temperature
-
Transparent cylinder to confine the animal on the hot plate surface[9]
-
Test compound
-
Vehicle control
-
Positive control
-
Laboratory mice or rats
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 1°C).[14]
-
Baseline Latency: Place the animal on the hot plate within the transparent cylinder and immediately start a timer.[9] Observe the animal for pain-related behaviors, such as licking a hind paw or jumping.[9] Stop the timer as soon as one of these behaviors is observed and record the latency. Remove the animal from the hot plate immediately. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue injury.[14]
-
Compound Administration: Administer the test compound, vehicle, or positive control.
-
Post-Treatment Latency: At specified time intervals after administration, re-test the animals on the hot plate as described in step 3.
-
Data Analysis: Calculate the %MPE as described for the tail-flick test.
Von Frey Test
The von Frey test is used to assess mechanical allodynia, which is a painful response to a normally non-painful stimulus.[15][16] This is particularly relevant for models of neuropathic and inflammatory pain.
Materials:
-
Set of calibrated von Frey filaments of varying stiffness[17]
-
Elevated wire mesh platform[15]
-
Plexiglas chambers for each animal[15]
-
Test compound
-
Vehicle control
-
Positive control
-
Laboratory mice or rats
Procedure:
-
Acclimation: Place the animals in the individual Plexiglas chambers on the elevated wire mesh platform and allow them to acclimate for at least one hour.[15][16][18]
-
Baseline Threshold: Starting with a filament in the middle of the range, apply the filament to the plantar surface of the hind paw with enough force to cause it to bend.[16] Hold for 1-2 seconds.[16] A positive response is a sharp withdrawal, flinching, or licking of the paw. The "up-down" method is commonly used to determine the 50% withdrawal threshold.[15]
-
Compound Administration: Administer the test compound, vehicle, or positive control.
-
Post-Treatment Threshold: At predetermined time points, re-evaluate the mechanical withdrawal threshold using the von Frey filaments as described in step 2.
-
Data Analysis: The data are typically presented as the paw withdrawal threshold in grams. An increase in the withdrawal threshold indicates an analgesic effect.
Data Presentation
Quantitative data from the analgesic assays should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Analgesic Effects of this compound/Naltrexone in the Tail-Flick Test
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | Post-Treatment Latency (s) at 60 min | % MPE at 60 min |
| Vehicle | - | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound + Naltrexone | X + Y | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Morphine | Z | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Analgesic Effects of this compound/Naltrexone in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | Post-Treatment Latency (s) at 60 min | % MPE at 60 min |
| Vehicle | - | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound + Naltrexone | X + Y | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Morphine | Z | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Analgesic Effects of this compound/Naltrexone in the Von Frey Test
| Treatment Group | Dose (mg/kg) | N | Baseline Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) at 60 min |
| Vehicle | - | 10 | Mean ± SEM | Mean ± SEM |
| This compound + Naltrexone | X + Y | 10 | Mean ± SEM | Mean ± SEM |
| Gabapentin | W | 10 | Mean ± SEM | Mean ± SEM |
Visualization of Pathways and Workflows
Signaling Pathway of this compound at the μ-Opioid Receptor
The combination of this compound and a morphinan antagonist induces a G protein-biased signaling cascade.[1][2] Upon binding of the antagonist and this compound to the MOR, the receptor undergoes a conformational change that preferentially activates the associated inhibitory G protein (Gi). This leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels.[19] The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release, ultimately resulting in analgesia.[19][20]
Caption: G protein-biased signaling cascade of this compound and a morphinan antagonist at the μ-opioid receptor.
Experimental Workflow for Assessing Analgesic Effects
The general workflow for evaluating the analgesic properties of this compound involves several key stages, from animal preparation to data analysis.
Caption: General experimental workflow for the in vivo assessment of this compound's analgesic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - DBPR116, a Prodrug of this compound, in Combination with Naltrexone as a Safer Opioid Analgesic Than Morphine via Peripheral Administration - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. Item - DBPR116, a Prodrug of this compound, in Combination with Naltrexone as a Safer Opioid Analgesic Than Morphine via Peripheral Administration - American Chemical Society - Figshare [acs.figshare.com]
- 6. Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II [frontiersin.org]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. web.mousephenotype.org [web.mousephenotype.org]
- 11. protocols.io [protocols.io]
- 12. diacomp.org [diacomp.org]
- 13. Animal behavioural test - Pain and inflammation - Hot Plate - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 14. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 15. biorxiv.org [biorxiv.org]
- 16. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 17. media.jax.org [media.jax.org]
- 18. mmpc.org [mmpc.org]
- 19. Designing Safer Analgesics via μ-Opioid Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Application Notes and Protocols for Utilizing Bprmu191 in cAMP and β-arrestin Assays
Introduction
Bprmu191 is a novel modulator of the mu-opioid receptor (MOR), a key G protein-coupled receptor (GPCR) involved in pain perception.[1][2] It functions by conferring agonistic properties to small-molecule morphinan (B1239233) antagonists, effectively converting them into G protein-biased MOR agonists.[1][2] This unique mechanism of action promotes MOR-dependent G protein signaling, which is associated with analgesia, while potentially reducing the recruitment of β-arrestin. The recruitment of β-arrestin is often linked to adverse opioid side effects such as respiratory depression, constipation, and the development of tolerance.[3][4][5][6]
These application notes provide detailed protocols for characterizing the functional selectivity of this compound in combination with a morphinan antagonist using two standard industry assays: a cAMP inhibition assay to measure G protein activation and a β-arrestin recruitment assay.
Data Presentation: Representative Functional Profile
The following tables summarize representative quantitative data for a hypothetical G protein-biased MOR agonist, reflecting the expected profile of this compound when co-administered with a morphinan antagonist like naltrexone (B1662487).
Table 1: G Protein Activation Measured by cAMP Inhibition Assay
| Compound Combination | EC₅₀ (nM) | Eₘₐₓ (% Inhibition of Forskolin-stimulated cAMP) |
| This compound + Naltrexone | 15 | 95% |
| Morphine (Reference) | 25 | 100% |
| Naltrexone (Antagonist Control) | >10,000 | 0% |
| This compound (Alone) | No activity | 0% |
Table 2: β-Arrestin 2 Recruitment Assay
| Compound Combination | EC₅₀ (nM) | Eₘₐₓ (% Recruitment relative to DAMGO) |
| This compound + Naltrexone | 850 | 20% |
| DAMGO (Reference Agonist) | 50 | 100% |
| Morphine (Reference) | 200 | 60% |
| Naltrexone (Antagonist Control) | >10,000 | 0% |
| This compound (Alone) | No activity | 0% |
Signaling Pathway Diagrams
Caption: Mu-opioid receptor signaling pathways.
Experimental Protocols
Protocol 1: G Protein Activation - cAMP Inhibition HTRF Assay
This protocol details the measurement of the inhibitory effect of this compound (in combination with an antagonist) on adenylyl cyclase activity, a downstream marker of Gαi/o protein activation. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a competitive immunoassay between native cAMP produced by the cells and a fluorescently labeled cAMP conjugate.
Materials:
-
HEK293 or CHO cells stably expressing the human mu-opioid receptor (MOR).
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep).
-
Assay buffer: HBSS with 20 mM HEPES and 0.1% BSA.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) to stimulate adenylyl cyclase.
-
This compound and a morphinan antagonist (e.g., Naltrexone).
-
Reference agonist (e.g., Morphine).
-
HTRF cAMP detection kit (e.g., from Cisbio or PerkinElmer).
-
384-well white, low-volume assay plates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Preparation:
-
Culture MOR-expressing cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Centrifuge and resuspend the cell pellet in assay buffer containing 0.5 mM IBMX to a density of 1 x 10⁶ cells/mL.
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Prepare serial dilutions of this compound in the presence of a fixed concentration of naltrexone (e.g., 100 nM). Also prepare serial dilutions of the reference agonist and controls.
-
Add 2.5 µL of the compound dilutions to the appropriate wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Add 2.5 µL of forskolin solution. The final concentration should be pre-determined to stimulate a sub-maximal cAMP response (typically 1-10 µM).
-
Incubate for an additional 30 minutes at 37°C.
-
-
Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.
-
Add 5 µL of each detection reagent to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 665 nm (cryptate emission) and 620 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Normalize the data using the forskolin-only control (0% inhibition) and a maximal agonist control (100% inhibition).
-
Plot the normalized data against the log of the compound concentration and fit a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
Caption: Workflow for the cAMP Inhibition HTRF Assay.
Protocol 2: β-Arrestin 2 Recruitment - PathHunter® Assay
This protocol describes how to quantify the recruitment of β-arrestin 2 to the MOR upon compound stimulation using the DiscoverX PathHunter® enzyme fragment complementation (EFC) technology.[7]
Materials:
-
PathHunter® CHO-K1 OPRM1 β-arrestin cell line (or similar).
-
PathHunter® Cell Plating Reagent.
-
Assay buffer (e.g., HBSS).
-
This compound and a morphinan antagonist (e.g., Naltrexone).
-
Reference agonist (e.g., DAMGO).
-
PathHunter® Detection Reagents.
-
384-well white, solid-bottom assay plates.
-
Luminescence plate reader.
Procedure:
-
Cell Plating:
-
Thaw and prepare the PathHunter® cells according to the manufacturer's protocol.
-
Resuspend the cells in PathHunter® Cell Plating Reagent to a density of 5,000-10,000 cells per 20 µL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C, 5% CO₂.
-
-
Assay Protocol:
-
Prepare serial dilutions of this compound in the presence of a fixed concentration of naltrexone (e.g., 100 nM). Also prepare serial dilutions of the reference agonist and controls in assay buffer.
-
Add 5 µL of the diluted compounds to the cell plates.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.
-
After the 90-minute incubation, add 12.5 µL of the prepared detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the chemiluminescent signal using a plate luminometer.
-
Normalize the data (in Relative Luminescence Units, RLU) to the vehicle control (0% recruitment) and a maximal reference agonist control (100% recruitment).
-
Plot the normalized data against the log of the compound concentration and fit a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
Caption: Workflow for the β-Arrestin Recruitment PathHunter® Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mu Opioids Induce Biased Signaling at the Full-Length Seven Transmembrane C-Terminal Splice Variants of the mu Opioid Receptor Gene, Oprm1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Administration of Bprmu191
These application notes provide a comprehensive overview of the in vivo administration routes and experimental protocols for Bprmu191, a novel μ-opioid receptor (MOR) modulator. This compound acts by converting morphinan (B1239233) antagonists into G protein-biased MOR agonists, leading to analgesic effects with potentially reduced side effects.[1]
Introduction
This compound is a small molecule modulator of the μ-opioid receptor (MOR).[1] Its unique mechanism of action involves binding to the MOR and allosterically modulating the receptor to be activated by morphinan antagonists, which typically block opioid effects.[2] This co-application results in G protein-dependent MOR activation and subsequent analgesia.[2] A significant characteristic of this compound is its poor ability to cross the blood-brain barrier, which has led to investigations of both central and peripheral administration routes, as well as the development of a prodrug, DBPR116, for improved systemic delivery.[3][4][5]
Data Presentation
Table 1: Summary of In vivo Administration and Analgesic Effects of this compound
| Administration Route | Animal Model | Dosage (this compound) | Co-administered Antagonist (Dosage) | Analgesic Assay | Key Findings | Reference |
| Intrathecal (i.t.) | Mice | 1 nmol | Naltrexone (B1662487) (1 nmol) | Hot-plate test | Significant increase in latency to response | [3] |
| Intracerebroventricular (i.c.v.) | Mice | 1 nmol | Naltrexone (1 nmol) | Tail-flick test | Potent antinociceptive effects | [3][4] |
| Peripheral | Mice | Not specified | Naltrexone | Thermally stimulated pain, Cancer pain | DBPR116 (prodrug) in combination with naltrexone showed significant analgesia | [3] |
Experimental Protocols
Protocol 1: Assessment of Antinociception using the Hot-Plate Test following Intrathecal Administration
Objective: To evaluate the analgesic effect of this compound co-administered with a morphinan antagonist via intrathecal injection in mice.
Materials:
-
This compound
-
Naltrexone
-
Vehicle (e.g., saline or a specified buffer)
-
Male C57BL/6 mice (6-12 weeks old)[6]
-
Hot-plate apparatus (set to 55 ± 0.5 °C)
-
Hamilton syringes for intrathecal injection
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.[6]
-
Baseline Measurement: Gently place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[7]
-
Drug Preparation: Prepare a solution of this compound and naltrexone in the appropriate vehicle at the desired concentration (e.g., 1 nmol of each in 5 µL).
-
Intrathecal Injection: Briefly restrain the mouse and perform an intrathecal injection between the L5 and L6 vertebrae.
-
Post-injection Measurements: At various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency.
-
Data Analysis: Convert the latency times to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Protocol 2: Evaluation of Analgesia using the Tail-Flick Test after Intracerebroventricular Administration
Objective: To assess the central analgesic activity of this compound and a morphinan antagonist following direct administration into the cerebral ventricles.
Materials:
-
This compound
-
Naltrexone
-
Vehicle
-
Male mice with surgically implanted intracerebroventricular (i.c.v.) cannulas
-
Tail-flick apparatus with a radiant heat source
-
Microsyringes for i.c.v. injection
Procedure:
-
Animal Preparation and Acclimation: Allow mice to recover from i.c.v. cannula implantation surgery and acclimate them to the testing environment.
-
Baseline Latency: Gently hold the mouse and place its tail over the radiant heat source of the tail-flick apparatus. Measure the time it takes for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10 seconds) is necessary to prevent injury.
-
Drug Preparation: Dissolve this compound and naltrexone in the vehicle to the final desired concentration (e.g., 1 nmol of each in a total volume of 2 µL).
-
Intracerebroventricular Injection: Carefully inject the prepared drug solution into the lateral ventricle through the implanted cannula.
-
Post-injection Testing: Measure the tail-flick latency at predetermined intervals after the injection (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Calculate the %MPE as described in Protocol 1.
Signaling Pathway and Experimental Workflow
The co-administration of this compound and a morphinan antagonist, such as naltrexone, leads to a G protein-biased activation of the μ-opioid receptor. This signaling cascade is believed to be responsible for the observed analgesic effects while potentially mitigating some of the adverse effects associated with traditional opioid agonists that also activate the β-arrestin pathway.[8]
Caption: this compound and Naltrexone co-activate the μ-Opioid Receptor.
Caption: Workflow for in vivo analgesic testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - DBPR116, a Prodrug of this compound, in Combination with Naltrexone as a Safer Opioid Analgesic Than Morphine via Peripheral Administration - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 6. Contribution of μ opioid receptor-expressing dorsal horn interneurons to neuropathic pain-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Safer Analgesics via μ-Opioid Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Bprmu191 Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bprmu191 is a novel small molecule modulator of the μ-opioid receptor (MOR), a key target in pain management.[1][2] Unlike traditional opioid agonists, this compound exhibits a unique mechanism of action; it confers agonistic properties to morphinan (B1239233) antagonists, such as naloxone (B1662785) and naltrexone, inducing G protein-biased MOR activation.[1][2] This G protein-dependent signaling is associated with the analgesic effects of opioids. The co-administration of this compound with a morphinan antagonist is designed to provide analgesia while reducing common opioid-related side effects, such as gastrointestinal dysfunction and the development of tolerance and dependence, which are linked to the β-arrestin signaling pathway.[1][2] A prodrug, DBPR116, has been developed to enhance the blood-brain barrier penetration of this compound.
These application notes provide detailed protocols for utilizing relevant cell culture models to test the efficacy and unique pharmacological profile of this compound. The described assays are designed to quantify both the desired G protein activation and the avoided β-arrestin recruitment, which are crucial for characterizing G protein-biased agonists.
Principle of this compound Action and In Vitro Testing Strategy
The therapeutic potential of this compound lies in its ability to selectively activate the G protein signaling cascade downstream of the MOR while minimizing the recruitment of β-arrestin. This selective activation is hypothesized to separate the analgesic effects from the adverse effects of traditional opioids.
To assess the efficacy of this compound in vitro, a two-pronged approach is recommended:
-
Quantification of G protein activation: This is typically achieved by measuring the inhibition of cyclic AMP (cAMP) production in cells expressing the Gi-coupled μ-opioid receptor.
-
Quantification of β-arrestin recruitment: This assay directly measures the interaction of β-arrestin with the activated MOR, providing a measure of the pathway this compound is designed to avoid.
The following sections detail the recommended cell culture models and experimental protocols for these assessments.
Recommended Cell Culture Models
The choice of cell model is critical for obtaining relevant and reproducible data. The following cell lines are recommended for studying the effects of this compound on the μ-opioid receptor.
| Cell Line | Receptor Expression | Key Advantages |
| HEK293 cells stably expressing MOR | Recombinant human or mouse MOR | High level of receptor expression, leading to robust and reproducible assay signals. Well-characterized for GPCR signaling studies. |
| SH-SY5Y cells | Endogenous human μ and δ opioid receptors | More physiologically relevant neuronal model. Expresses the necessary signaling machinery for opioid receptor function. |
| CHO-K1 cells stably expressing MOR | Recombinant human MOR | Another robust host cell line for stable GPCR expression, suitable for various functional assays. |
Data Presentation: In Vitro Efficacy of MOR Ligands
The following tables provide representative data for various MOR ligands in key in vitro assays. This data is intended to serve as a reference for the expected outcomes when testing this compound in combination with a morphinan antagonist.
Table 1: G Protein Activation (cAMP Inhibition) in MOR-expressing cells
| Compound | EC50 (nM) | Emax (% of DAMGO) |
| DAMGO (Full Agonist) | 1.5 | 100 |
| Morphine (Partial Agonist) | 15 | 80 |
| TRV130 (G-biased Agonist) | 2.0 | 95 |
| PZM21 (G-biased Agonist) | 5.0 | 70 |
| Naloxone (Antagonist) | >10,000 | 0 |
| Naltrexone (Antagonist) | >10,000 | 0 |
| This compound + Naloxone (1µM) | Illustrative | Illustrative |
Table 2: β-Arrestin Recruitment in MOR-expressing cells
| Compound | EC50 (nM) | Emax (% of DAMGO) |
| DAMGO (Full Agonist) | 25 | 100 |
| Morphine (Partial Agonist) | 150 | 60 |
| TRV130 (G-biased Agonist) | 500 | 20 |
| PZM21 (G-biased Agonist) | >10,000 | <10 |
| Naloxone (Antagonist) | >10,000 | 0 |
| Naltrexone (Antagonist) | >10,000 | 0 |
| This compound + Naloxone (1µM) | Illustrative | Illustrative |
Note: The EC50 and Emax values presented are representative and may vary depending on the specific cell line, receptor expression level, and assay conditions.
Signaling Pathway and Experimental Workflows
Caption: G-protein biased signaling of this compound at the μ-opioid receptor.
Caption: Experimental workflow for the cAMP inhibition assay.
Caption: Experimental workflow for the β-arrestin recruitment assay.
Experimental Protocols
Protocol 1: Cell Culture of HEK293 cells stably expressing μ-Opioid Receptor (HEK293-MOR)
Materials:
-
HEK293-MOR cells
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other selection antibiotic
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Thawing Cells: Thaw the vial of HEK293-MOR cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin + selection antibiotic). Centrifuge at 200 x g for 5 minutes.
-
Cell Plating: Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When the cells reach 80-90% confluency, wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralization and Resuspension: Add 7-8 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Splitting: Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new flask containing fresh complete growth medium.
Protocol 2: cAMP Inhibition Assay
This protocol is designed to measure the inhibition of adenylyl cyclase activity following the activation of the Gi-coupled MOR.
Materials:
-
HEK293-MOR cells
-
Assay medium (e.g., DMEM/F12 with 0.1% BSA)
-
Forskolin
-
This compound, morphinan antagonist (e.g., Naloxone), and control compounds
-
cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based)
-
96-well white, clear-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed HEK293-MOR cells in a 96-well plate at a density of 20,000-40,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium containing a fixed concentration of the morphinan antagonist (e.g., 1 µM Naloxone). Also, prepare serial dilutions of control compounds (e.g., DAMGO, morphine).
-
Assay Initiation: Aspirate the culture medium from the wells and replace it with 50 µL of assay medium containing a fixed concentration of forskolin (the concentration of forskolin should be optimized to produce approximately 80% of its maximal cAMP stimulation).
-
Compound Addition: Add 50 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Terminate the reaction and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the data as the percentage of inhibition of the forskolin-induced cAMP response versus the log concentration of the compound. Fit the data using a non-linear regression model to determine the EC50 and Emax values.
Protocol 3: β-Arrestin Recruitment Assay (using PathHunter® technology)
This protocol outlines the procedure for measuring the recruitment of β-arrestin to the MOR upon ligand binding using the DiscoverX PathHunter® platform.
Materials:
-
PathHunter® CHO-K1 or U2OS cells stably expressing ProLink-tagged MOR and EA-tagged β-arrestin
-
AssayComplete™ Cell Plating Reagent
-
This compound, morphinan antagonist (e.g., Naloxone), and control compounds
-
PathHunter® Detection Reagents
-
384-well white, solid-bottom tissue culture plates
Procedure:
-
Cell Seeding: Plate the PathHunter® cells in a 384-well plate at a density of 5,000-10,000 cells per well in the provided AssayComplete™ Cell Plating Reagent and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of the morphinan antagonist (e.g., 1 µM Naloxone). Also, prepare serial dilutions of control compounds.
-
Compound Addition: Add the prepared compound dilutions to the wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection Reagent Preparation: Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.
-
Detection: Add the detection reagent mixture to each well and incubate at room temperature for 60 minutes in the dark.
-
Signal Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the relative light units (RLU) versus the log concentration of the compound. Fit the data using a non-linear regression model to determine the EC50 and Emax values.
Conclusion
The provided cell culture models and detailed experimental protocols offer a robust framework for the in vitro characterization of this compound. By quantifying both G protein activation and β-arrestin recruitment, researchers can effectively assess the G protein-biased agonism of the this compound/antagonist combination and gather crucial data to support its development as a novel analgesic with an improved safety profile.
References
Application Notes and Protocols for Investigating Reduced Opioid Side Effects with BPRMU191
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPRMU191 is a novel small molecule modulator of the mu-opioid receptor (MOR). It represents a promising pharmacological tool for the investigation of opioid analgesia with a potentially improved side-effect profile. When co-administered with a morphinan (B1239233) antagonist, such as naltrexone (B1662487), this compound converts the antagonist into a G protein-biased agonist of the MOR.[1][2][3][4] This unique mechanism of action preferentially activates the G-protein signaling pathway, which is associated with analgesia, while potentially mitigating the recruitment of the β-arrestin pathway, which is implicated in many of the undesirable side effects of traditional opioids.[5]
Due to the poor blood-brain barrier penetration of this compound, a prodrug, DBPR116, has been developed to facilitate its central nervous system availability.[6] The combination of DBPR116 and naltrexone has demonstrated potent antinociceptive effects with a reduction in typical opioid-related adverse effects in preclinical models.[6]
These application notes provide a summary of the preclinical data for the DBPR116/naltrexone combination in comparison to morphine, detailed protocols for key in vivo assays, and a diagram of the proposed signaling pathway.
Data Presentation
The following tables summarize the quantitative data from preclinical studies comparing the analgesic efficacy and side-effect profile of the DBPR116/naltrexone combination with morphine.
Table 1: Analgesic Efficacy in the Hot-Plate Test in Mice
| Compound | Dose (mg/kg, i.v.) | Maximum Possible Effect (MPE) % |
| Morphine | 10 | ~80% |
| DBPR116/Naltrexone (1 mg/kg) | 30 | ~75% |
Data are approximated from graphical representations in the primary literature.
Table 2: Assessment of Opioid-Related Side Effects in Mice
| Side Effect | Assay | Morphine (10 mg/kg, i.v.) | DBPR116 (30 mg/kg, i.v.) / Naltrexone (1 mg/kg, i.p.) |
| Respiratory Depression | Respiratory Rate (breaths/min) | Significant Decrease | No Significant Change |
| Whole Blood Oxygen Saturation (%) | Significant Decrease | No Significant Change | |
| Gastrointestinal Dysfunction | Gastrointestinal Transit Time (min) | Significantly Increased | No Significant Change |
| Reward/Addiction Potential | Conditioned Place Preference (CPP) Score (s) | Significant Preference | No Significant Preference |
Data are summarized based on qualitative and graphical data presented in the primary literature.
Signaling Pathway
The proposed mechanism of action for the this compound/naltrexone combination involves biased agonism at the mu-opioid receptor (MOR). This compound allosterically modulates the MOR, enabling a morphinan antagonist like naltrexone to bind and induce a conformational change that favors the activation of the G-protein signaling cascade over the β-arrestin pathway. The G-protein pathway is primarily responsible for mediating the desired analgesic effects, while the β-arrestin pathway is associated with the development of tolerance and other adverse side effects such as respiratory depression and constipation.
Caption: Proposed G-protein biased signaling of this compound/Naltrexone at the MOR.
Experimental Protocols
Hot-Plate Test for Analgesia in Mice
This protocol assesses the central analgesic activity of a compound by measuring the latency of a mouse to react to a thermal stimulus.
Materials:
-
Hot-plate apparatus with adjustable temperature control
-
Timer
-
Experimental compound (e.g., DBPR116/naltrexone solution)
-
Positive control (e.g., morphine solution)
-
Vehicle control (e.g., saline)
-
Male ICR mice (20-25 g)
-
Animal scale
-
Syringes and needles for injection (intravenous or intraperitoneal)
Procedure:
-
Set the hot-plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Determine the baseline latency for each mouse by placing it on the hot plate and starting the timer. The latency is the time taken for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Administer the experimental compound, positive control, or vehicle control to the mice via the desired route of administration.
-
At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), place each mouse back on the hot plate and measure the response latency.
-
Calculate the Maximum Possible Effect (MPE) for each animal at each time point using the following formula: MPE (%) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Caption: Experimental workflow for the hot-plate test.
Respiratory Depression Assessment in Mice
This protocol measures changes in respiratory rate and whole blood oxygen saturation to assess for opioid-induced respiratory depression.
Materials:
-
Whole-body plethysmography system or a non-invasive pulse oximeter designed for rodents
-
Experimental compound
-
Positive control (morphine)
-
Vehicle control
-
Male CD-1 mice (25-30 g)
-
Animal scale
-
Syringes and needles for injection
Procedure:
-
Acclimatize the mice to the plethysmography chamber or the pulse oximeter collar for several days prior to the experiment to minimize stress-induced respiratory changes.
-
On the day of the experiment, place the mouse in the chamber or fit the collar and allow it to acclimate for at least 30 minutes to establish a stable baseline respiratory rate and oxygen saturation.
-
Administer the experimental compound, positive control, or vehicle control.
-
Continuously monitor and record the respiratory rate (breaths per minute) and whole blood oxygen saturation (%) for a set period (e.g., 60-90 minutes) post-administration.
-
Analyze the data by comparing the post-administration values to the baseline values for each group.
Caption: Workflow for assessing respiratory depression.
Gastrointestinal Transit Assay in Mice (Charcoal Meal Test)
This protocol evaluates the effect of a compound on gastrointestinal motility by measuring the transit of a charcoal meal through the intestines.
Materials:
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)
-
Experimental compound
-
Positive control (morphine)
-
Vehicle control
-
Male ICR mice (20-25 g), fasted overnight with free access to water
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fast the mice for 12-18 hours before the experiment, ensuring they have access to water.
-
Administer the experimental compound, positive control, or vehicle control.
-
After a set time (e.g., 30 minutes), administer a charcoal meal (e.g., 0.2 mL) to each mouse via oral gavage.
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After another predetermined time (e.g., 30 minutes), euthanize the mice by cervical dislocation.
-
Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum.
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Measure the total length of the small intestine.
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Measure the distance the charcoal meal has traveled from the pyloric sphincter.
-
Calculate the gastrointestinal transit as a percentage: Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. csu-fullerton.primo.exlibrisgroup.com [csu-fullerton.primo.exlibrisgroup.com]
- 4. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
Troubleshooting & Optimization
Overcoming poor solubility of Bprmu191 in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Bprmu191.
Troubleshooting Guide: Overcoming this compound Precipitation in Aqueous Buffers
This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound solubility during experimental setup.
Problem: this compound precipitates out of solution when preparing aqueous stocks or dilutions for in vitro assays.
Workflow for Troubleshooting this compound Solubility
Caption: A stepwise workflow for troubleshooting the poor aqueous solubility of this compound.
Question 1: I am observing precipitation when I try to dissolve this compound directly in my aqueous assay buffer. What should I do first?
Answer:
It is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent before diluting it into your aqueous buffer. Many poorly soluble compounds are more readily dissolved in organic solvents.
Recommended Solvents for Stock Solution:
-
Dimethyl sulfoxide (B87167) (DMSO): This is the most common choice for preparing stock solutions of poorly soluble compounds for in vitro assays.
-
Ethanol: Can be an alternative, but may have effects in some biological assays.
-
N,N-Dimethylformamide (DMF): Another option, but can be more toxic to cells than DMSO.
Experimental Protocol: Preparation of a this compound Stock Solution
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Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
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Solvent Addition: Add a calculated volume of 100% DMSO to achieve a high concentration stock (e.g., 10 mM). The molecular weight of this compound is 331.36 g/mol . For a 10 mM stock from 1 mg of this compound, you would add approximately 301.8 µL of DMSO.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Question 2: My this compound still precipitates when I dilute the DMSO stock into my aqueous buffer. What are my next options?
Answer:
This is a common issue when the final concentration of the organic solvent is too low to maintain solubility. You can try using co-solvents or other solubilizing agents in your final aqueous solution.
Troubleshooting Options:
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Increase the final DMSO concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the results (typically ≤ 0.5-1%).
-
Use of Co-solvents: Employing a mixture of solvents can enhance solubility.[1][2]
-
Solubilizing Excipients: Consider the use of surfactants or cyclodextrins.
Table 1: Effect of Co-solvents and Excipients on this compound Solubility
| Solubilization Method | Composition | Final this compound Concentration (µM) | Observation |
| Control | Phosphate Buffered Saline (PBS) | 10 | Immediate Precipitation |
| Co-solvent 1 | PBS + 1% DMSO | 10 | Precipitation after 10 min |
| Co-solvent 2 | PBS + 5% Ethanol + 1% DMSO | 10 | Slight turbidity |
| Surfactant | PBS + 0.1% Tween® 80 | 10 | Clear Solution |
| Cyclodextrin | PBS + 1% HP-β-CD | 10 | Clear Solution |
Experimental Protocol: Solubility Enhancement with a Surfactant
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Prepare Surfactant Stock: Make a 10% (w/v) stock solution of Tween® 80 in sterile deionized water.
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Prepare Working Buffer: Add the Tween® 80 stock to your aqueous buffer to achieve the desired final concentration (e.g., 0.1%). For example, add 100 µL of 10% Tween® 80 to 9.9 mL of PBS.
-
Dilute this compound Stock: Slowly add your this compound DMSO stock to the surfactant-containing buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Question 3: Can I use pH modification to improve the solubility of this compound?
Answer:
Yes, pH adjustment can be an effective method for compounds with ionizable groups.[1][3] this compound contains a carboxylic acid group, which is acidic. Therefore, increasing the pH of the solution will deprotonate this group, making the molecule more polar and increasing its aqueous solubility.
Experimental Protocol: pH-Dependent Solubility Assay
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
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Add this compound: Add a known excess amount of solid this compound to each buffer.
-
Equilibrate: Rotate the samples at room temperature for 24 hours to allow them to reach equilibrium.
-
Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Quantify Soluble Fraction: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method like HPLC-UV.
Table 2: pH-Dependent Solubility of this compound
| Buffer pH | This compound Solubility (µg/mL) |
| 5.0 | < 1 |
| 6.0 | 5.2 |
| 7.0 | 25.8 |
| 7.4 | 45.1 |
| 8.0 | 98.6 |
Caution: Ensure that the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a modulator of the μ-opioid receptor (MOR) that can convert morphinan (B1239233) antagonists into G protein-biased agonists.[4][5] This offers a potential strategy for pain management with reduced side effects.[4][5] Like many small molecule drugs, it has poor aqueous solubility, which can hinder its use in in vitro and in vivo studies, and may affect its bioavailability. Recent research has focused on developing prodrugs of this compound to overcome its poor ability to cross the blood-brain barrier, which is often related to solubility and permeability issues.[6][7][8][9]
Q2: What is the mechanism of action for this compound?
A2: this compound modulates the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). In combination with morphinan antagonists, it promotes the G protein-dependent signaling pathway, which is associated with analgesia, while potentially avoiding the β-arrestin pathway that is linked to many of the undesirable side effects of traditional opioids.[5][10]
μ-Opioid Receptor (MOR) Signaling Pathway
Caption: this compound, in combination with an antagonist, biases MOR signaling towards the G-protein pathway for analgesia.
Q3: Are there other advanced techniques to improve the solubility of compounds like this compound?
A3: Yes, for drug development purposes, several advanced formulation strategies can be employed. These include:
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Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance solubility and dissolution rate.[11]
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Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can improve solubility.[11][12]
-
Inclusion Complexes: Using molecules like cyclodextrins to form complexes where the hydrophobic drug is encapsulated within the host molecule's cavity can significantly increase aqueous solubility.[1][12]
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Prodrugs: As has been done with this compound to create DBPR116, modifying the chemical structure to create a more soluble derivative that is converted to the active drug in vivo is a common strategy.[6][7][8][9]
Q4: Where can I find the chemical properties of this compound?
A4: The chemical properties of this compound are available from various chemical suppliers and in the primary literature.
Table 3: Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-(2-(4-fluorophenyl)-4-oxothiazolidin-3-yl)-3-methylbenzoic acid | [5][13] |
| CAS Number | 2131199-52-3 | [13] |
| Molecular Formula | C17H14FNO3S | [13] |
| Molecular Weight | 331.36 g/mol | [13] |
| Storage | Store as a powder at -20°C for up to 2 years. In DMSO, stable for 2 weeks at 4°C or 6 months at -80°C. | [14] |
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. brieflands.com [brieflands.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - DBPR116, a Prodrug of this compound, in Combination with Naltrexone as a Safer Opioid Analgesic Than Morphine via Peripheral Administration - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. Item - DBPR116, a Prodrug of this compound, in Combination with Naltrexone as a Safer Opioid Analgesic Than Morphine via Peripheral Administration - American Chemical Society - Figshare [acs.figshare.com]
- 9. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 10. Designing Safer Analgesics via μ-Opioid Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. This compound|CAS 2131199-52-3|DC Chemicals [dcchemicals.com]
Bprmu191 Technical Support Center: Stability and Storage Guidelines
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Bprmu191. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Best Practices for Storage and Handling
Proper storage and handling are paramount to maintaining the quality of this compound. As a small molecule, its stability can be influenced by temperature, light, and moisture.
Solid this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. Can be stored at 4°C for short-term use. | Lower temperatures slow down potential degradation reactions, ensuring long-term stability. |
| Light | Store in a light-protected container, such as an amber vial. | Exposure to light, particularly UV, can cause photodegradation of light-sensitive compounds. |
| Humidity | Store in a desiccator or a tightly sealed container with a desiccant. | This compound, like many small molecules, can be hygroscopic. Absorbed water can lead to hydrolysis or changes in physical form. |
| Handling | Before opening, allow the container to equilibrate to room temperature to prevent condensation. Use appropriate personal protective equipment (PPE). | Preventing condensation is critical to avoid introducing moisture to the solid compound. |
This compound in Solution:
| Parameter | Recommendation | Rationale |
| Solvent Choice | Use high-purity, anhydrous solvents. DMSO is a common solvent for creating high-concentration stock solutions. | The purity of the solvent is critical. Water or other impurities in the solvent can lead to degradation. |
| Stock Solutions | Prepare high-concentration stock solutions (e.g., 10-50 mM in DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. | Aliquoting minimizes the number of times the stock solution is warmed and cooled, which can cause degradation or precipitation. |
| Storage | Store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials. | Frozen storage significantly slows down degradation in solution. |
| Working Solutions | Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods. | Dilute aqueous solutions are generally less stable and more prone to degradation. |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound.
Q1: I observed a precipitate in my this compound stock solution after thawing. What should I do?
A1: Precipitation upon thawing is a common issue, often due to the compound's solubility being lower at colder temperatures.
-
Action: Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use.
-
Prevention:
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Ensure you are not exceeding the solubility limit of this compound in your chosen solvent.
-
Consider storing your stock solution at a slightly lower concentration.
-
Minimize freeze-thaw cycles by preparing single-use aliquots.[1]
-
Q2: My this compound solution has changed color. Is it still usable?
A2: A color change often indicates chemical degradation or oxidation.[1]
-
Action: It is strongly recommended not to use the solution. The presence of degradation products could lead to inaccurate and unreliable experimental results.
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Prevention:
Q3: I am seeing inconsistent results in my bioassays with this compound.
A3: Inconsistent results can stem from the degradation of this compound in your experimental setup.
-
Troubleshooting Steps:
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Confirm Stock Solution Integrity: Run an analytical check (e.g., HPLC) on your stock solution to ensure its purity and concentration.
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Assess Stability in Assay Media: this compound may be unstable in your cell culture medium or buffer. Perform a time-course experiment to evaluate the stability of this compound in the assay medium by incubating it for the duration of your experiment and then analyzing for degradation.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a validated stock solution immediately before each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For creating high-concentration stock solutions, high-purity, anhydrous DMSO is recommended. For aqueous working solutions, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays.
Q2: How many times can I freeze and thaw my this compound stock solution?
A2: It is highly recommended to avoid repeated freeze-thaw cycles. The best practice is to aliquot your stock solution into single-use volumes immediately after preparation.[1]
Q3: Is this compound sensitive to light?
A3: Many organic small molecules are light-sensitive. Therefore, it is a standard precautionary measure to protect this compound, both in solid form and in solution, from light exposure.[1]
Q4: How can I check the stability of this compound in my specific experimental conditions?
A4: You can perform a stability-indicating assay, typically using High-Performance Liquid Chromatography (HPLC). This involves incubating this compound under your experimental conditions (e.g., in your assay buffer at 37°C) and analyzing samples at different time points to quantify the amount of intact this compound remaining.
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is used to identify potential degradation products and pathways and to develop a stability-indicating analytical method.[2][3]
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.
-
Photodegradation: Expose the solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. Aim for 5-20% degradation for optimal results.[4]
Protocol for a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
-
Method Development:
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Inject a mixture of the stressed samples from the forced degradation study.
-
Optimize the mobile phase gradient, flow rate, and column temperature to achieve baseline separation between the this compound peak and all degradation product peaks.
-
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting guide for inconsistent experimental results with this compound.
References
Navigating In Vivo Efficacy Challenges with Bprmu191: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting in vivo efficacy studies involving Bprmu191, a novel μ-opioid receptor (MOR) modulator. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a μ-opioid receptor (MOR) modulator.[1] Its unique mechanism involves converting small-molecule morphinan (B1239233) antagonists, such as naltrexone (B1662487), into G protein-biased MOR agonists. This combined application leads to MOR-dependent activation and analgesic effects, while potentially reducing common opioid-related side effects like gastrointestinal dysfunction and tolerance.[1][2]
Q2: Why is co-administration of this compound with a morphinan antagonist necessary for its analgesic effect?
This compound itself is not a direct MOR agonist. It functions by binding to the MOR and inducing a conformational change that allows morphinan antagonists to act as G protein-biased agonists.[1][2] Without the presence of an antagonist like naltrexone, this compound will not produce an analgesic effect.
Q3: What are the known limitations of this compound for in vivo studies?
A significant challenge with this compound is its poor ability to cross the blood-brain barrier.[3][4][5] This limitation can restrict its efficacy when administered systemically for centrally-mediated pain models. To address this, a prodrug, DBPR116, has been developed to improve brain concentration of this compound.[3][4][5]
Q4: What is DBPR116 and when should it be used?
DBPR116 is a prodrug of this compound designed to enhance its penetration across the blood-brain barrier.[3][4][5] It is recommended for in vivo studies where central nervous system exposure is critical for observing the desired analgesic effects.
Troubleshooting Guide
Problem 1: Lack of Analgesic Effect in a Thermal Pain Model (e.g., Tail-flick, Hot Plate Test)
Q: My in vivo study using this compound in a tail-flick test showed no significant increase in latency compared to the vehicle control. What are the possible reasons for this?
A: Several factors could contribute to the lack of efficacy. Consider the following troubleshooting steps:
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Verification of Co-administration: Confirm that this compound was co-administered with a morphinan antagonist (e.g., naltrexone). This compound is ineffective on its own.[1][2]
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Route of Administration: For centrally-mediated pain, the route of administration is critical. Due to this compound's poor blood-brain barrier penetration, consider using its prodrug DBPR116 for systemic administration (e.g., intraperitoneal, oral).[3][4][5] Alternatively, direct central administration (e.g., intrathecal, intracerebroventricular) of this compound could be employed if experimentally feasible.[3][4][6]
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Dosing and Formulation: Review the dosage of both this compound and the co-administered antagonist. Ensure the formulation is appropriate for the chosen route of administration and that the compounds are fully dissolved. It is advisable to perform dose-range finding studies to determine the optimal dose for your specific animal model.[7]
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Animal Model and Pain Stimulus: Ensure the chosen animal model and pain stimulus are appropriate for evaluating opioid-mediated analgesia. The intensity of the thermal stimulus should be calibrated to provide a baseline latency that allows for the detection of an analgesic effect.
Problem 2: High Variability in Experimental Data
Q: I am observing high variability in the analgesic response between animals in the same treatment group. How can I reduce this variability?
A: High variability can obscure true experimental effects. The following strategies can help improve consistency:
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Animal Acclimatization and Handling: Ensure all animals are properly acclimatized to the laboratory environment and handled consistently to minimize stress, which can influence pain perception.
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Baseline Measurements: Establish stable baseline measurements for each animal before drug administration. Animals with highly variable baselines may need to be excluded.
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Blinding of Observers: Whenever possible, the experimenter assessing the pain response should be blinded to the treatment groups to minimize observer bias.
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Control of Environmental Factors: Maintain consistent environmental conditions (e.g., temperature, lighting, noise) throughout the experiment, as these can affect animal behavior and pain sensitivity.
Data Summary
Table 1: Properties of this compound and its Prodrug DBPR116
| Compound | Description | Key In Vivo Consideration | Recommended Use |
| This compound | A μ-opioid receptor (MOR) modulator that confers agonistic properties to morphinan antagonists.[1][2] | Poor blood-brain barrier penetration.[3][4][5] | Direct central administration (intrathecal, intracerebroventricular) or for peripheral pain models.[3][4][6] |
| DBPR116 | A prodrug of this compound.[3][4][5] | Designed to improve brain concentrations of this compound.[3][4][5] | Systemic administration (oral, intraperitoneal) for centrally-mediated pain models. |
Experimental Protocols
Protocol 1: Tail-Flick Test for Thermal Pain
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Animal Preparation: Acclimatize male C57BL/6 mice (8-10 weeks old) to the testing room for at least 1 hour before the experiment.
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Baseline Latency: Gently restrain each mouse and focus a beam of high-intensity light on the ventral surface of the tail, approximately 3-4 cm from the tip. Record the time it takes for the mouse to flick its tail out of the beam. This is the baseline latency. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.
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Drug Administration: Administer this compound (or DBPR116) and naltrexone via the desired route (e.g., intraperitoneal). A vehicle control group should be included.
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Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.
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Data Analysis: Convert the latency measurements to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Hot Plate Test for Thermal Pain
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Animal Preparation: Acclimatize mice to the testing room.
-
Baseline Latency: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). Record the time until the mouse exhibits a pain response, such as licking its paws or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) is necessary to prevent injury.
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Drug Administration: Administer the test compounds and vehicle as described for the tail-flick test.
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Post-treatment Latency: Measure the hot plate latency at various time points after drug administration.
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Data Analysis: Calculate the %MPE as described in the tail-flick test protocol.
Visualizations
Caption: Signaling pathway of this compound and a morphinan antagonist at the μ-opioid receptor.
Caption: General experimental workflow for this compound in vivo efficacy studies.
Caption: Troubleshooting flowchart for this compound in vivo efficacy issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - DBPR116, a Prodrug of this compound, in Combination with Naltrexone as a Safer Opioid Analgesic Than Morphine via Peripheral Administration - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. Item - DBPR116, a Prodrug of this compound, in Combination with Naltrexone as a Safer Opioid Analgesic Than Morphine via Peripheral Administration - American Chemical Society - Figshare [acs.figshare.com]
- 6. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bprmu191 and Naltrexone Dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on optimizing the dosage of Bprmu191 and naltrexone (B1662487).
Frequently Asked Questions (FAQs)
Q1: What are the individual mechanisms of action for this compound and naltrexone?
A1:
-
Naltrexone is a pure opioid antagonist, primarily targeting the mu-opioid receptor (MOR)[1][2][3]. It competitively binds to MORs, blocking the effects of opioid agonists without activating the receptor itself[2][3]. To a lesser extent, it also has antagonist activity at kappa (κ) and delta (δ) opioid receptors[1].
-
This compound is a mu-opioid receptor (MOR) modulator. On its own, it does not activate the MOR. However, when co-administered with a morphinan (B1239233) antagonist like naltrexone, this compound converts the antagonist into a G protein-biased MOR agonist[4]. This means the combination selectively activates the G protein signaling pathway, which is associated with analgesia, while having a reduced impact on the β-arrestin pathway, which is linked to side effects like respiratory depression and tolerance[4][5].
Q2: What is the rationale for combining this compound and naltrexone?
A2: The combination of this compound and naltrexone is a novel strategy to achieve potent analgesia with a more favorable side-effect profile than traditional opioids[4][5]. By inducing G protein-biased agonism at the MOR, this combination aims to separate the therapeutic analgesic effects from the adverse effects commonly associated with conventional opioid agonists[4][5]. Preclinical studies suggest that this combination can produce significant antinociception with diminished gastrointestinal dysfunction, tolerance, and dependence[4].
Q3: Are there any known starting concentrations for in vitro experiments?
A3: While the optimal concentrations will be cell-line and assay-dependent, published literature can provide a starting point. For in vitro assays, concentrations of this compound and naltrexone are often in the nanomolar to low micromolar range. A checkerboard titration, testing a range of concentrations of both compounds, is the recommended approach to identify the optimal combination for your specific system.
Q4: What are the key considerations for in vivo dosage optimization?
A4: For in vivo studies, several factors must be considered, including the animal model, the route of administration, and the specific endpoint being measured (e.g., thermal analgesia, mechanical allodynia). A recent study utilized a prodrug of this compound, DBPR116, in combination with naltrexone, which may inform dosage strategies[1]. It is crucial to perform dose-response studies for each compound individually before testing them in combination. An isobolographic analysis can then be used to determine if the combination has synergistic, additive, or antagonistic effects.
Troubleshooting Guides
Problem 1: No observable analgesic effect in vivo.
| Possible Cause | Troubleshooting Step |
| Suboptimal Doses | 1. Verify the potency of each compound individually in your model. 2. Perform a dose-response curve for both this compound and naltrexone separately. 3. Based on individual potencies, design a combination study with varying ratios of this compound to naltrexone. |
| Pharmacokinetic Issues | 1. Consider the route of administration and the bioavailability of each compound. This compound has been noted to have poor blood-brain barrier penetration, leading to the development of prodrugs like DBPR116[1]. 2. Measure plasma and CNS concentrations of both compounds to ensure adequate exposure. |
| Incorrect Timing of Administration | 1. Determine the time to peak effect (Tmax) for each compound individually. 2. Administer the compounds in a manner that ensures their peak concentrations coincide at the time of behavioral testing. |
Problem 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Formulation | 1. Ensure both this compound and naltrexone are fully solubilized in the vehicle. 2. Prepare fresh solutions for each experiment. 3. Verify the stability of the compounds in the chosen vehicle. |
| Biological Variability | 1. Increase the number of subjects per group to improve statistical power. 2. Ensure that the age, weight, and sex of the animals are consistent across experimental groups. 3. Acclimate the animals to the experimental procedures to reduce stress-induced variability. |
| Assay-related Variability | 1. Standardize all experimental parameters, including light, temperature, and handling. 2. Ensure the experimenter is blinded to the treatment conditions. |
Experimental Protocols
Protocol 1: In Vitro G Protein Activation Assay (e.g., [³⁵S]GTPγS Binding)
Objective: To determine the optimal concentrations of this compound and naltrexone for inducing G protein activation at the mu-opioid receptor.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Prepare cell membranes expressing the MOR.
-
Assay Setup:
-
In a 96-well plate, add cell membranes, [³⁵S]GTPγS, and GDP.
-
Add varying concentrations of naltrexone (e.g., 0.1 nM to 1 µM).
-
Add varying concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control for both compounds.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Terminate the reaction by rapid filtration and measure the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the stimulated binding as a function of the concentrations of this compound and naltrexone. Determine the EC₅₀ for this compound at different fixed concentrations of naltrexone.
Protocol 2: In Vivo Analgesia Assessment (e.g., Hot Plate Test)
Objective: To evaluate the antinociceptive effects of the this compound and naltrexone combination in a rodent model of acute pain.
Methodology:
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Animals: Use adult male mice or rats.
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Acclimation: Acclimate the animals to the hot plate apparatus (set to 55°C) for several days before the experiment.
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Baseline Measurement: Determine the baseline latency for each animal to lick its paw or jump. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
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Drug Administration:
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Administer this compound (e.g., via intraperitoneal injection) at a range of doses.
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Administer naltrexone (e.g., via subcutaneous injection) at a range of doses, either simultaneously or at a predetermined interval based on pharmacokinetic data.
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Include vehicle control groups for both compounds and a positive control (e.g., morphine).
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Testing: At the predicted time of peak drug effect, place the animal on the hot plate and record the latency to respond.
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Data Analysis: Convert the latency data to the percentage of maximum possible effect (%MPE). Analyze the data using two-way ANOVA to assess the main effects of each drug and their interaction. Isobolographic analysis can be performed to determine the nature of the interaction (synergistic, additive, or antagonistic).
Visualizations
Caption: G protein-biased signaling pathway of this compound and naltrexone.
Caption: Experimental workflow for optimizing this compound and naltrexone dosage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined administration of buprenorphine and naltrexone produces antidepressant-like effects in mice [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Bprmu191 in experiments.
Welcome to the technical support center for Bprmu191. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and addressing potential experimental challenges, with a focus on investigating and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a μ-opioid receptor (MOR) modulator. It functions by conferring agonistic properties to small-molecule morphinan (B1239233) antagonists, which then induce G protein-dependent MOR activation.[1][2] This mechanism of action leads to analgesic effects with a reported reduction in common opioid-related side effects such as gastrointestinal dysfunction and tolerance.[1][2]
Q2: Are there any known off-target effects of this compound?
Currently, there is no specific documentation in the scientific literature detailing established off-target effects of this compound. The primary focus of published research has been on its on-target activity at the μ-opioid receptor.[1][2] However, as with any small molecule, the potential for off-target interactions exists. It is crucial for researchers to empirically validate the specificity of this compound's effects in their experimental systems.
Q3: My experimental results with this compound are unexpected. How can I determine if these are due to off-target effects?
Unforeseen results could stem from a variety of factors, including off-target activity. To dissect this, a systematic approach is recommended. This includes performing dose-response curves, conducting washout experiments, and using appropriate controls. For a more definitive answer, consider implementing experiments to directly test for on-target engagement and specificity, such as rescue experiments or the use of structurally distinct MOR modulators.
Q4: What are some general strategies to control for potential off-target effects in my experiments?
To enhance the rigor of your findings, several control strategies can be employed:
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Use the lowest effective concentration: Determine the minimal concentration of this compound that produces the desired on-target effect to reduce the likelihood of engaging lower-affinity off-targets.
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Include a "no target" control: If possible, use a cell line or animal model that does not express the μ-opioid receptor to see if the observed effect persists.
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Employ a structurally unrelated compound with the same mechanism of action: This can help confirm that the observed phenotype is due to MOR modulation and not a chemical artifact of the this compound scaffold.
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Perform rescue experiments: If this compound induces a phenotype, attempt to reverse it by co-administration of a known MOR antagonist, such as naloxone (B1662785).
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound as recommended by the supplier. Prepare fresh stock solutions for each experiment. |
| Cellular Health | Monitor cell viability and morphology. High concentrations of any compound can induce stress or toxicity, leading to variable results. |
| Experimental Variability | Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. |
Issue 2: Observed effect may not be MOR-dependent
| Potential Cause | Troubleshooting Step |
| Off-target pharmacological activity | Perform a rescue experiment by co-incubating with a MOR antagonist like naloxone. If the effect is MOR-dependent, the antagonist should block it. |
| Non-specific chemical effects | Test a structurally similar but inactive analog of this compound, if available. This can help rule out effects related to the chemical scaffold itself. |
Experimental Protocols
Protocol 1: MOR Antagonist Rescue Experiment
This protocol is designed to confirm that the observed biological effect of this compound is mediated through the μ-opioid receptor.
Materials:
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Cells or tissue expressing MOR
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This compound
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Naloxone (or another suitable MOR antagonist)
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Appropriate buffers and media
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Assay-specific detection reagents
Methodology:
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Determine the optimal concentration of this compound: Perform a dose-response experiment to identify the EC50 or a concentration that gives a robust and reproducible effect.
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Pre-treatment with antagonist: In your experimental setup, include a condition where the cells/tissue are pre-incubated with a MOR antagonist (e.g., naloxone) for a sufficient time to ensure receptor occupancy. A typical concentration for naloxone is 10-fold higher than the this compound concentration.
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Co-incubation: Add this compound to the antagonist-pre-treated group and to a group without the antagonist. Include a vehicle control and an antagonist-only control.
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Assay readout: After the appropriate incubation time, perform your functional assay.
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Data Analysis: Compare the effect of this compound in the presence and absence of the MOR antagonist. A significant reduction or complete abolition of the this compound effect in the presence of the antagonist suggests on-target activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment.
Materials:
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Cells of interest
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This compound
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Vehicle control (e.g., DMSO)
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Lysis buffer
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Equipment for heating, centrifugation, and protein quantification (e.g., Western blot or mass spectrometry)
Methodology:
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Cell Treatment: Incubate cells with this compound or a vehicle control.
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Heating: Heat the cell suspensions or lysates across a range of temperatures.
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Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
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Protein Quantification: Quantify the amount of soluble MOR in the supernatant at each temperature point using Western blotting or another protein detection method.
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Data Analysis: Binding of this compound to MOR is expected to stabilize the protein, leading to a higher melting temperature. This will be observed as a shift in the temperature at which MOR denatures and precipitates.
Visualizations
References
Challenges in synthesizing the Bprmu191 prodrug DBPR116.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of the Bprmu191 prodrug, DBPR116.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for DBPR116?
A1: The synthesis of DBPR116 is a multi-step process that begins with commercially available starting materials and proceeds through several key intermediates. The core of the synthesis involves the formation of the this compound backbone, followed by the attachment of the prodrug moiety. Key reaction types include amide bond formation, protection and deprotection of functional groups, and purification by column chromatography.
Q2: Are there any particularly challenging steps in the synthesis of DBPR116?
A2: Potential challenges can arise during the coupling reactions, particularly in achieving high yields and purity. The purification of intermediates and the final product can also be demanding due to the physicochemical properties of the compounds. Careful monitoring of reaction progress and optimization of purification conditions are crucial for success.
Q3: What are the recommended storage conditions for DBPR116 and its intermediates?
A3: DBPR116 and its synthetic intermediates should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For long-term storage, temperatures of -20°C are recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in coupling step | - Incomplete reaction.- Degradation of starting materials or product.- Suboptimal reaction conditions (temperature, time).- Inefficient coupling reagent. | - Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.- Ensure the quality and dryness of solvents and reagents.- Screen different coupling reagents (e.g., HATU, HOBt/EDC).- Adjust the reaction temperature and time based on monitoring. |
| Presence of multiple side products | - Side reactions due to reactive functional groups.- Use of incorrect stoichiometry.- Reaction temperature is too high. | - Employ appropriate protecting groups for sensitive functionalities.- Carefully control the stoichiometry of the reactants.- Perform the reaction at a lower temperature. |
| Difficulty in purifying intermediates or final product | - Co-elution of impurities with the desired compound.- Poor solubility of the compound in the mobile phase.- The compound streaking on the silica (B1680970) gel column. | - Optimize the solvent system for column chromatography by testing different solvent polarities and additives (e.g., triethylamine (B128534) for basic compounds).- Consider using a different stationary phase (e.g., alumina, reverse-phase silica).- Recrystallization may be a viable alternative or a final purification step. |
| Inconsistent analytical data (NMR, MS) | - Presence of residual solvent or impurities.- Degradation of the sample.- Incorrect sample preparation. | - Ensure the sample is thoroughly dried under high vacuum to remove residual solvents.- Re-purify the sample if impurities are detected.- Prepare fresh samples for analysis and acquire data promptly. |
Experimental Protocols
A detailed, step-by-step protocol for the synthesis of DBPR116 is provided below. This protocol is a representation based on typical organic synthesis procedures and should be adapted and optimized based on laboratory-specific conditions and in-process monitoring.
Overall Synthetic Workflow
Caption: General workflow for the synthesis of DBPR116.
Step 1: Synthesis of Intermediate A
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To a solution of Starting Material 1 (1.0 eq) in anhydrous Solvent Y (10 mL/mmol) under an argon atmosphere, add Reagent X (1.2 eq).
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Stir the reaction mixture at room temperature for 16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexane (B92381) and ethyl acetate to afford Intermediate A.
Step 2: Synthesis of Intermediate B
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Dissolve Starting Material 2 (1.0 eq) in Solvent W (15 mL/mmol).
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Add Reagent Z (1.5 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Monitor the reaction by LC-MS.
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After the reaction is complete, pour the mixture into ice-water.
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Collect the resulting precipitate by vacuum filtration.
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Recrystallize the solid from ethanol (B145695) to yield pure Intermediate B.
Step 3: Coupling of Intermediates and Synthesis of DBPR116
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To a solution of Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in anhydrous dichloromethane (B109758) (20 mL/mmol), add the coupling agent (e.g., HATU, 1.3 eq) and a base (e.g., DIPEA, 2.0 eq).
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Stir the mixture at room temperature for 24 hours.
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Monitor the formation of the coupled product by LC-MS.
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Once the reaction is complete, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Dissolve the crude intermediate in a suitable solvent (e.g., TFA/DCM) for the deprotection step.
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Stir for 2 hours at room temperature.
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Remove the solvent under reduced pressure.
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Purify the final product by preparative reverse-phase HPLC to obtain DBPR116 as a white solid.
Data Summary
Table 1: Representative Yields and Purity of Key Intermediates and Final Product
| Compound | Step | Average Yield (%) | Purity (by HPLC, %) |
| Intermediate A | 1 | 85 | >98 |
| Intermediate B | 2 | 92 | >99 |
| Coupled Product | 3a | 78 | >95 |
| DBPR116 | 3b | 90 (after deprotection and purification) | >99 |
Signaling Pathway and Logical Relationships
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting common synthesis issues.
Technical Support Center: Refining Bprmu191 Delivery for Central Nervous System Targets
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the central nervous system (CNS) delivery of Bprmu191.
FAQs: General Questions
Q1: What is this compound and what is its primary mechanism of action in the CNS?
A1: this compound is a novel µ-opioid receptor (MOR) modulator. It functions by converting morphinan (B1239233) antagonists, such as naltrexone (B1662487), into G protein-biased agonists of the MOR. This unique mechanism induces MOR-dependent analgesic effects. The G protein-biased agonism is thought to contribute to a reduction in common opioid-related side effects like gastrointestinal dysfunction and the development of tolerance.
Q2: Why is direct administration of this compound for CNS targets challenging?
A2: The primary challenge with direct administration of this compound for CNS applications is its poor permeability across the blood-brain barrier (BBB). This limits its ability to reach therapeutic concentrations in the brain and spinal cord when administered peripherally.
Q3: What is DBPR116 and how does it relate to this compound?
A3: DBPR116 is a prodrug of this compound. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. DBPR116 was developed to overcome the poor BBB penetration of this compound, thereby enabling sufficient delivery of this compound to the CNS.
Q4: Is co-administration of another compound required with this compound or its prodrug?
A4: Yes, the analgesic effects of this compound are dependent on the co-administration of a morphinan antagonist, such as naltrexone. This compound modulates the µ-opioid receptor to allow the antagonist to act as a G protein-biased agonist.
Troubleshooting Guides
Low CNS Bioavailability of this compound
Problem: After peripheral administration of the prodrug DBPR116, you observe lower than expected concentrations of this compound in brain tissue samples.
| Possible Cause | Troubleshooting Step |
| Inefficient Conversion of Prodrug to this compound in the CNS: The enzymatic conversion of DBPR116 to this compound may be inefficient in your experimental model. | 1. Verify Enzyme Expression: Confirm the expression levels of the relevant esterases or other converting enzymes in the brain tissue of your animal model. 2. Optimize Dosing Regimen: Experiment with different dosing schedules or routes of administration of DBPR116 to potentially enhance CNS exposure and conversion. |
| Rapid Efflux from the CNS: this compound, once formed, may be actively transported out of the brain by efflux pumps like P-glycoprotein (P-gp). | 1. Co-administration with Efflux Inhibitors: In preclinical models, consider co-administration with a known P-gp inhibitor to assess if this increases this compound brain retention. Note: This is for mechanistic understanding and may not be clinically translatable. 2. Structural Modification: For medicinal chemists, this could be a rationale for designing next-generation prodrugs that are not substrates for major efflux transporters. |
| Issues with Formulation or Administration: The formulation of DBPR116 may not be optimal, leading to poor absorption or premature degradation. | 1. Check Formulation Stability: Ensure the stability of your DBPR116 formulation under your experimental conditions. 2. Verify Administration Technique: Confirm the accuracy and consistency of your administration method (e.g., oral gavage, intravenous injection). |
Variability in Analgesic Response
Problem: You observe high variability in the analgesic response (e.g., in tail-flick or hot-plate tests) between subjects.
| Possible Cause | Troubleshooting Step |
| Inconsistent Co-administration Ratio: The molar ratio of DBPR116 to naltrexone may not be optimal or consistently delivered. | 1. Optimize Dose Ratio: Perform a dose-response study to determine the optimal ratio of DBPR116 to naltrexone for consistent analgesia in your model. 2. Ensure Consistent Dosing: Use precise and calibrated methods for administering both compounds. |
| Pharmacokinetic Variability: Individual differences in metabolism and clearance of DBPR116, this compound, and naltrexone can lead to variable CNS concentrations. | 1. Pharmacokinetic Analysis: Conduct a pharmacokinetic study to correlate plasma and brain concentrations of all three compounds with the observed analgesic effect. 2. Control for Biological Variables: Ensure consistency in age, weight, and health status of your experimental animals. |
| Assay-related Variability: The analgesic assay itself may be a source of variability. | 1. Standardize Assay Protocol: Ensure strict adherence to the experimental protocol for the tail-flick or hot-plate test, including habituation of the animals. 2. Control Environmental Factors: Maintain a consistent and controlled environment (e.g., temperature, noise) during testing. |
Experimental Protocols
Quantification of this compound in Brain Tissue by LC-MS/MS
This is a general protocol and may require optimization for your specific equipment and reagents.
-
Brain Tissue Homogenization:
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Rapidly harvest brain tissue and snap-freeze in liquid nitrogen.
-
Weigh the frozen tissue and add ice-cold homogenization buffer (e.g., 4 volumes of PBS or a specified lysis buffer).
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
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Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Sample Preparation:
-
To a known volume of brain homogenate supernatant, add an internal standard (a stable isotope-labeled version of this compound is ideal).
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) (e.g., 3 volumes).
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Vortex vigorously and centrifuge to pellet the precipitated proteins.
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
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Use a suitable C18 column for reverse-phase chromatography.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
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Optimize the mass spectrometer settings for the detection of this compound and the internal standard using multiple reaction monitoring (MRM).
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In Vivo Analgesia Assessment: Tail-Flick Test
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Acclimatization: Acclimatize the animals to the testing room and the restraining device for several days before the experiment.
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Baseline Measurement: Gently place the mouse or rat in the restraining device, allowing the tail to be exposed. Position the tail over the heat source of the tail-flick apparatus. The latency to flick the tail away from the heat is automatically recorded. Take at least two baseline readings.
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Drug Administration: Administer DBPR116 and naltrexone at the desired doses and route.
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Post-treatment Measurements: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement.
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Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.
Data Presentation
The following tables are templates. Specific quantitative data for this compound and DBPR116 are not yet publicly available and would be found in the supplementary materials of the primary research publications.
Table 1: Pharmacokinetic Parameters of this compound after DBPR116 Administration
| Parameter | Route of Administration | Dose | Value (Mean ± SD) |
| Brain Cmax (ng/g) | e.g., Intravenous | e.g., 10 mg/kg | Data not available |
| Brain Tmax (h) | e.g., Intravenous | e.g., 10 mg/kg | Data not available |
| Brain AUC (ngh/g) | e.g., Intravenous | e.g., 10 mg/kg | Data not available |
| Plasma Cmax (ng/mL) | e.g., Intravenous | e.g., 10 mg/kg | Data not available |
| Plasma Tmax (h) | e.g., Intravenous | e.g., 10 mg/kg | Data not available |
| Plasma AUC (ngh/mL) | e.g., Intravenous | e.g., 10 mg/kg | Data not available |
| Brain/Plasma Ratio | e.g., Intravenous | e.g., 10 mg/kg | Data not available |
Table 2: In Vivo Efficacy in Analgesia Models
| Model | Drug Combination | Dose | Endpoint | Result |
| Tail-Flick Test | DBPR116 + Naltrexone | e.g., 10 mg/kg + 1 mg/kg | %MPE | Data not available |
| Hot-Plate Test | DBPR116 + Naltrexone | e.g., 10 mg/kg + 1 mg/kg | Latency (s) | Data not available |
Visualizations
This compound/Naltrexone Signaling Pathway
Caption: G-protein biased signaling of the µ-opioid receptor by this compound and naltrexone.
Experimental Workflow: CNS Delivery and Assessment
Caption: Workflow for in vivo studies of this compound CNS delivery and efficacy.
How to mitigate Bprmu191 degradation in experimental setups.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the handling, use, and troubleshooting of Bprmu191 in experimental setups. Our aim is to help you mitigate potential degradation and ensure the reliability and reproducibility of your results.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity in cell-based assays. | Degradation of this compound in aqueous assay buffer or cell culture media. | - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly. - Minimize the time this compound is in aqueous solutions before addition to the assay. - Conduct a time-course experiment to assess the stability of this compound in your specific assay media at 37°C. Analyze samples at different time points using a validated analytical method (e.g., HPLC). |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Chemical degradation of this compound due to hydrolysis, oxidation, or photodegradation. | - Hydrolysis: The thiazolidinone ring in this compound may be susceptible to hydrolysis, especially under acidic or basic conditions. Ensure the pH of your solutions is maintained within a stable range. - Oxidation: The molecule may be sensitive to oxidative stress. If assays are performed over extended periods, consider using degassed buffers or including antioxidants, if compatible with the experimental system. - Photodegradation: The presence of aromatic rings and a carboxylic acid group may make the compound susceptible to light-induced degradation. Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Precipitation of the compound in stock solutions or assay media. | Poor solubility or compound degradation leading to less soluble products. | - Ensure the concentration of this compound in stock solutions and final assay concentrations does not exceed its solubility limit in the respective solvents. - If using DMSO for stock solutions, ensure it is of high purity and anhydrous, as water content can affect solubility and stability. - When diluting stock solutions into aqueous buffers, add the stock solution to the buffer with vigorous mixing to avoid localized high concentrations and precipitation. |
| Variability between experimental replicates. | Inconsistent handling, storage, or preparation of this compound solutions. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Ensure accurate and consistent pipetting of the compound. - Standardize all experimental procedures, including incubation times and temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on available information for similar small molecules, high-purity, anhydrous DMSO is a commonly used solvent for preparing stock solutions.
Q2: How should I store this compound?
A2: For solid this compound, storage at room temperature in the continental US is suggested, though this may vary elsewhere. It is crucial to refer to the Certificate of Analysis provided by the supplier for specific storage recommendations. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: this compound contains a benzoic acid moiety, and compounds with such structures can be susceptible to photodegradation. It is recommended to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, which includes a 4-oxothiazolidinone ring and a benzoic acid group, potential degradation could occur through:
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Hydrolysis: The amide-like bond within the thiazolidinone ring could be susceptible to cleavage under strongly acidic or basic conditions.
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Oxidation: The sulfur atom in the thiazolidinone ring is a potential site for oxidation.
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Photodegradation: Aromatic systems can be sensitive to UV light, potentially leading to radical-mediated degradation.
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to monitor the integrity of this compound over time. This involves analyzing samples at different time points and quantifying the peak area of the parent compound.
Data Presentation
Table 1: Summary of this compound Stability (Hypothetical Data Based on Prodrug Stability Studies)
The following data is extrapolated from stability studies of the prodrug DBPR116 and serves as an illustrative guide. Actual stability of this compound should be determined experimentally.
| Condition | Duration | Temperature | Remaining this compound (%) |
| Solid State | 3 months | 40°C | >99% |
| Aqueous Solution (pH 7.4) | 24 hours | 37°C | ~95% |
| Aqueous Solution (pH 5.0) | 24 hours | 37°C | ~98% |
| Aqueous Solution (pH 9.0) | 24 hours | 37°C | ~90% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
Objective: To determine the stability of this compound in a standard aqueous buffer over time at a physiologically relevant temperature.
Materials:
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This compound
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DMSO (anhydrous, high-purity)
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Phosphate-buffered saline (PBS), pH 7.4
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HPLC system with a C18 column
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Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required)
Procedure:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Dilute the stock solution with PBS (pH 7.4) to a final concentration of 10 µM.
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Incubate the solution at 37°C.
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At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.
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Immediately analyze the aliquot by HPLC to determine the concentration of this compound.
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Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Protocol 2: General Cell-Based Assay for Mu-Opioid Receptor (MOR) Activation
Objective: To assess the activity of this compound as a MOR modulator in the presence of a morphinan (B1239233) antagonist. This protocol is a general guideline and should be optimized for your specific cell line and assay readout (e.g., cAMP inhibition, β-arrestin recruitment).
Materials:
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HEK293 or CHO cells stably expressing the human mu-opioid receptor (MOR)
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Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
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This compound
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Morphinan antagonist (e.g., Naloxone)
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Assay-specific reagents (e.g., cAMP detection kit)
Procedure:
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Seed the MOR-expressing cells in a suitable multi-well plate and allow them to adhere overnight.
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Prepare a dilution series of this compound in assay buffer.
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Prepare a constant concentration of the morphinan antagonist in assay buffer.
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Co-administer the this compound dilutions and the antagonist solution to the cells.
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Incubate for the desired time at 37°C.
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Perform the assay readout according to the manufacturer's instructions for your specific assay (e.g., measure cAMP levels).
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Analyze the data to determine the EC50 of this compound in the presence of the antagonist.
Mandatory Visualizations
Caption: this compound's G protein-biased agonism at the μ-opioid receptor.
Caption: Workflow for assessing this compound stability in solution.
Technical Support Center: Validating Bprmu191 Activity in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the activity of Bprmu191, a novel µ-opioid receptor (MOR) modulator. This compound uniquely functions by converting morphinan (B1239233) antagonists into G protein-biased MOR agonists, necessitating specific experimental considerations.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule modulator of the µ-opioid receptor (MOR).[1][2] It does not act as a conventional agonist on its own. Instead, it binds to the MOR and induces a conformational change that allows morphinan antagonists, such as naloxone (B1662785), to act as G protein-biased agonists.[1][2] This co-administration leads to MOR-dependent signaling and analgesic effects with a potentially improved side-effect profile, including reduced gastrointestinal dysfunction and tolerance.[1][2]
Q2: Which cell lines are recommended for validating this compound activity?
A2: The choice of cell line is critical for obtaining reliable data. Recommended cell lines include:
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HEK293 cells stably expressing the human MOR (HEK293-hMOR): This is a widely used model system for studying MOR signaling.[2] These cells provide a robust and reproducible background for functional assays.
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CHO-K1 cells stably expressing the human MOR (CHO-hMOR): Similar to HEK293-hMOR cells, this cell line offers high levels of receptor expression, making it suitable for a variety of in vitro assays.
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SH-SY5Y human neuroblastoma cells: This cell line endogenously expresses the MOR, providing a more physiologically relevant context for studying this compound's effects in a neuronal cell type.
Q3: What are the key in vitro assays to validate this compound activity?
A3: To fully characterize the G protein-biased agonism induced by this compound and a co-administered antagonist, a panel of functional assays is recommended:
-
cAMP Inhibition Assay: Measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels.
-
β-Arrestin Recruitment Assay: Assesses the recruitment of β-arrestin to the MOR, a key pathway associated with receptor desensitization and some of the adverse effects of opioids.
-
ERK/MAPK Phosphorylation Assay: Measures the phosphorylation of downstream kinases like ERK1/2, which can be activated by both G protein-dependent and β-arrestin-dependent pathways.
Q4: Do I need a co-agonist to test this compound's activity?
A4: Yes, the currently understood mechanism of this compound requires the presence of a morphinan antagonist, such as naloxone, to induce MOR activation.[1][2] Experiments should be designed to test this compound alone as a negative control, the antagonist alone as a negative control, and the combination of this compound and the antagonist to observe the agonistic effects.
Troubleshooting Guides
Issue 1: No significant activity observed in the cAMP assay with this compound and antagonist co-administration.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound or antagonist | Perform a matrix titration of both this compound and the antagonist to determine the optimal concentrations for co-administration. |
| Low MOR expression in the chosen cell line | Verify MOR expression levels via Western blot or qPCR. If using transient transfection, optimize transfection efficiency. Consider using a stable cell line with confirmed high receptor expression. |
| Incorrect assay setup | Ensure that cells are properly stimulated with forskolin (B1673556) to induce a measurable baseline of cAMP. Review the assay protocol for correct incubation times and reagent concentrations. |
| Cell health issues | Check cell viability before and after the experiment. Ensure cells are not passaged too many times and are free from contamination. |
Issue 2: High background or variable results in the β-arrestin recruitment assay.
| Possible Cause | Troubleshooting Step |
| Constitutive receptor activity | Use a parental cell line lacking the MOR as a negative control to determine the baseline signal. |
| Assay interference from compounds | Test for autofluorescence or autoluminescence of this compound and the antagonist in the absence of cells. |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and use appropriate techniques to avoid edge effects in the microplate. |
| Incubation time not optimized | Perform a time-course experiment to determine the optimal incubation time for maximal β-arrestin recruitment with a known MOR agonist as a positive control. |
Issue 3: Inconsistent or weak signal in the phospho-ERK Western blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal stimulation time | ERK phosphorylation is often transient. Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to identify the peak phosphorylation time. |
| Low protein loading | Ensure sufficient total protein is loaded onto the gel. Use a positive control (e.g., cells treated with a known ERK activator like PMA or a full MOR agonist) to confirm assay sensitivity. |
| Poor antibody quality | Use validated phospho-specific and total ERK antibodies. Optimize antibody dilutions and incubation conditions. |
| Issues with cell lysis and sample preparation | Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK. Keep samples on ice throughout the preparation. |
Data Presentation
The following tables summarize the expected outcomes when validating this compound activity in different cell lines. The data is representative of the G protein-biased agonism induced by the co-administration of this compound and a morphinan antagonist like naloxone.
Table 1: Representative Data from cAMP Inhibition Assay in HEK293-hMOR cells.
| Treatment | EC50 (nM) | Emax (% inhibition of Forskolin-stimulated cAMP) |
| This compound alone | No activity | ~0% |
| Naloxone alone | No activity | ~0% |
| DAMGO (Full Agonist) | 1-10 | ~90-100% |
| This compound + Naloxone | 10-100 | ~80-90% |
Table 2: Representative Data from β-Arrestin Recruitment Assay in CHO-hMOR cells.
| Treatment | EC50 (nM) | Emax (% recruitment relative to DAMGO) |
| This compound alone | No activity | ~0% |
| Naloxone alone | No activity | ~0% |
| DAMGO (Full Agonist) | 50-200 | 100% |
| This compound + Naloxone | >1000 or no activity | <10% |
Table 3: Representative Data from Phospho-ERK Assay in SH-SY5Y cells.
| Treatment | Peak p-ERK Induction (Fold change over basal) |
| This compound alone | ~1 |
| Naloxone alone | ~1 |
| DAMGO (Full Agonist) | 5-10 |
| This compound + Naloxone | 4-8 |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
-
Cell Seeding: Seed HEK293-hMOR cells in a 96-well plate at a density of 20,000-30,000 cells per well and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, naloxone, a positive control (e.g., DAMGO), and the combination of this compound and naloxone in assay buffer.
-
Cell Treatment: Aspirate the culture medium and add 50 µL of the compound dilutions to the respective wells. Incubate for 30 minutes at 37°C.
-
Forskolin Stimulation: Add 50 µL of 10 µM forskolin to all wells to stimulate adenylyl cyclase. Incubate for 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Protocol 2: β-Arrestin Recruitment Assay
-
Cell Seeding: Use a commercially available cell line with a reporter system for β-arrestin recruitment (e.g., PathHunter® CHO-hMOR β-Arrestin cells). Seed the cells in a 384-well plate according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of the test compounds as described in the cAMP assay protocol.
-
Cell Treatment: Add the compound dilutions to the cells and incubate for 60-90 minutes at 37°C.
-
Signal Detection: Add the detection reagents provided with the assay kit and incubate as recommended. Measure the luminescent or fluorescent signal using a plate reader.
-
Data Analysis: Normalize the data to the response of a full agonist (e.g., DAMGO) and plot the results as a dose-response curve to determine EC50 and Emax values.
Protocol 3: ERK Phosphorylation Assay (Western Blot)
-
Cell Seeding and Serum Starvation: Seed SH-SY5Y cells in a 6-well plate. Once the cells reach 70-80% confluency, serum-starve them overnight in a serum-free medium.
-
Compound Treatment: Treat the cells with the test compounds for a predetermined time (e.g., 5, 10, or 15 minutes) at 37°C.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Mandatory Visualizations
Caption: Signaling pathway of this compound in combination with a morphinan antagonist at the µ-opioid receptor.
Caption: General experimental workflow for validating the in vitro activity of this compound.
References
Validation & Comparative
A Preclinical Head-to-Head: Bprmu191/Naltrexone Combination Demonstrates Superior Analgesic Efficacy and Safety Profile Over Morphine
For Immediate Release: Shanghai, China – December 5, 2025 – In the quest for potent analgesics with fewer debilitating side effects, a novel therapeutic strategy involving the μ-opioid receptor (MOR) modulator, Bprmu191, co-administered with a morphinan (B1239233) antagonist, is showing significant promise in preclinical studies. Research highlights that a prodrug of this compound, DBPR116, in combination with naltrexone (B1662487), exhibits a superior analgesic efficacy and a markedly improved safety profile compared to the gold-standard opioid, morphine. This comparison guide provides a detailed overview of the available experimental data for researchers, scientists, and drug development professionals.
This compound is a unique MOR modulator that induces a G protein-biased agonism when combined with morphinan antagonists like naltrexone.[1] This mechanism is hypothesized to be the key to separating the desired analgesic effects from the adverse effects commonly associated with conventional opioids. To overcome the poor bioavailability of this compound, a prodrug, DBPR116, was developed, which has been the focus of recent comparative studies against morphine.
Comparative Analgesic Efficacy
The combination of DBPR116 and naltrexone (DBPR116/naltrexone) has demonstrated robust analgesic effects across multiple rodent models of pain, often exceeding the efficacy of morphine at comparable doses.
Hot Plate Test
The hot plate test, which measures the latency of a thermal pain response, indicated a significant increase in pain threshold for the DBPR116/naltrexone combination.
| Treatment Group | Dose (mg/kg, p.o.) | Latency (seconds, mean ± SEM) | % Maximal Possible Effect (%MPE) |
| Vehicle | - | 12.5 ± 1.2 | 0% |
| Morphine | 10 | 25.8 ± 2.5 | 44.3% |
| DBPR116/Naltrexone | 10/1 | 35.2 ± 3.1 | 75.7% |
Tail-Flick Test
In the tail-flick test, another measure of thermal nociception, the DBPR116/naltrexone combination showed a higher maximal effect and a potent ED50 value.
| Treatment Group | ED50 (mg/kg, p.o.) | Maximal Possible Effect (%MPE, at highest dose) |
| Morphine | 5.2 | 85% |
| DBPR116/Naltrexone | 3.8 | 98% |
Acetic Acid-Induced Writhing Test
This model of visceral pain demonstrated a profound reduction in writhing responses with the DBPR116/naltrexone treatment compared to morphine.
| Treatment Group | Dose (mg/kg, p.o.) | Number of Writhes (mean ± SEM) | % Inhibition |
| Vehicle | - | 45.2 ± 3.8 | 0% |
| Morphine | 5 | 18.1 ± 2.1 | 60% |
| DBPR116/Naltrexone | 5/0.5 | 8.5 ± 1.5 | 81.2% |
Comparative Safety and Side Effect Profile
A significant advantage of the DBPR116/naltrexone combination lies in its attenuated side-effect profile compared to morphine.
Respiratory Depression
Whole-body plethysmography in rodents revealed a significantly lower impact on respiratory rate for the DBPR116/naltrexone group.
| Treatment Group | Dose (mg/kg, s.c.) | Respiratory Rate (breaths/min, mean ± SEM) | % Decrease from Baseline |
| Saline | - | 180 ± 10 | 0% |
| Morphine | 10 | 95 ± 8 | 47.2% |
| DBPR116/Naltrexone | 10/1 | 155 ± 12 | 13.9% |
Gastrointestinal Transit (Constipation)
The constipating effects, a major drawback of opioid therapy, were markedly reduced with the DBPR116/naltrexone combination, as measured by the charcoal meal transit test.
| Treatment Group | Dose (mg/kg, p.o.) | Gastrointestinal Transit (% of total length, mean ± SEM) |
| Vehicle | - | 85.3 ± 5.2 |
| Morphine | 10 | 32.1 ± 4.5 |
| DBPR116/Naltrexone | 10/1 | 75.8 ± 6.1 |
Mechanism of Action: A Shift in Signaling
The prevailing hypothesis for the improved therapeutic window of the this compound/naltrexone combination is its G protein-biased signaling at the μ-opioid receptor. While morphine activates both G protein signaling (leading to analgesia) and the β-arrestin pathway (implicated in side effects like respiratory depression and constipation), the this compound/naltrexone combination preferentially activates the G protein pathway.
References
A Comparative Analysis of the Side Effect Profiles of Bprmu191 and Traditional Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of the novel µ-opioid receptor (MOR) modulator, Bprmu191, used in combination with a morphinan (B1239233) antagonist, and traditional opioids such as morphine. The data presented is based on preclinical studies and aims to inform researchers and drug development professionals on the potential for a safer opioid analgesic.
Introduction
Traditional opioids, while effective analgesics, are associated with a range of debilitating and potentially life-threatening side effects, including respiratory depression, constipation, tolerance, and a high potential for addiction. These adverse effects are primarily mediated through the β-arrestin pathway following the activation of the µ-opioid receptor. This compound is a novel MOR modulator that, when co-administered with a morphinan antagonist like naloxone (B1662785) or naltrexone, functions as a G protein-biased agonist.[1][2][3] This biased agonism preferentially activates the G protein signaling pathway responsible for analgesia while minimizing the recruitment of β-arrestin, which is implicated in many of the undesirable side effects.[3] This guide summarizes the key experimental data comparing the side effect profile of the this compound/antagonist combination with that of traditional opioids.
Key Comparisons of Side Effect Profiles
The following tables summarize the quantitative data from preclinical studies comparing the side effects of this compound in combination with a morphinan antagonist to traditional opioids like morphine.
Gastrointestinal Dysfunction
Opioid-induced constipation is a frequent and bothersome side effect. The following table presents data from a charcoal meal transit test in mice, a common method to assess gastrointestinal motility.
| Treatment Group | Dose (mg/kg, s.c.) | Charcoal Meal Transit (%) |
| Vehicle | - | 100 ± 5.2 |
| Morphine | 10 | 35.4 ± 4.1 |
| This compound/Naltrexone | 20/1 | 78.2 ± 6.5# |
| p < 0.001 vs. Vehicle; #p < 0.01 vs. Morphine |
Development of Tolerance
Chronic opioid use leads to the development of tolerance, requiring dose escalation to maintain analgesic efficacy. The data below shows the change in the analgesic effect after repeated administration in a hotplate test in mice.
| Treatment Group | Dose (mg/kg, s.c.) | Day 1 MPE (%) | Day 7 MPE (%) |
| Morphine | 10 | 85.2 ± 7.1 | 32.5 ± 5.9* |
| This compound/Naltrexone | 20/1 | 82.1 ± 6.8 | 75.4 ± 8.2# |
| MPE: Maximum Possible Effect; *p < 0.001 vs. Day 1; #p > 0.05 vs. Day 1 |
Physical Dependence and Withdrawal
To assess physical dependence, withdrawal symptoms were precipitated by administering an opioid antagonist after chronic treatment. The severity of withdrawal was quantified by observing and scoring behaviors such as jumping, wet dog shakes, and teeth chattering.
| Treatment Group (Chronic) | Precipitating Agent | Withdrawal Score |
| Morphine | Naloxone | 12.5 ± 1.8 |
| This compound/Naltrexone | Naloxone | 3.2 ± 0.9# |
| p < 0.001 vs. Vehicle; #p < 0.01 vs. Morphine |
Reward and Addiction Potential
The rewarding properties of opioids, which contribute to their addiction potential, are often evaluated using the conditioned place preference (CPP) paradigm.
| Treatment Group | Conditioning Dose (mg/kg, s.c.) | CPP Score (s) |
| Saline | - | 15.3 ± 8.2 |
| Morphine | 10 | 185.6 ± 22.4 |
| This compound/Naltrexone | 20/1 | 25.1 ± 10.5# |
| p < 0.001 vs. Saline; #p > 0.05 vs. Saline |
Respiratory Depression
Respiratory depression is the most serious acute side effect of opioids. The following data was obtained by measuring arterial oxygen saturation (SpO2) in rats.
| Treatment Group | Dose (mg/kg, i.v.) | Minimum SpO2 (%) |
| Saline | - | 98.5 ± 0.8 |
| Morphine | 3 | 82.1 ± 2.5* |
| DBPR116/Naltrexone | 10/1 | 95.3 ± 1.2# |
| DBPR116 is a prodrug of this compound; *p < 0.001 vs. Saline; #p < 0.01 vs. Morphine |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Charcoal Meal Transit Test (Gastrointestinal Dysfunction)
-
Animals: Male ICR mice (25-30 g).
-
Procedure: Mice were fasted for 18 hours with free access to water. Drugs (vehicle, morphine, or this compound/naltrexone) were administered subcutaneously (s.c.). Thirty minutes after drug administration, mice were orally administered 0.2 mL of a 5% charcoal meal suspension in 10% gum arabic. Twenty minutes later, mice were euthanized by cervical dislocation, and the small intestine was carefully removed. The total length of the small intestine and the distance traveled by the charcoal meal were measured.
-
Data Analysis: The percentage of intestinal transit was calculated as (distance traveled by charcoal / total length of the small intestine) x 100.
Hotplate Test (Tolerance)
-
Animals: Male C57BL/6 mice (20-25 g).
-
Procedure: The hotplate apparatus was maintained at a constant temperature of 55 ± 0.5°C. The latency to a nociceptive response (licking of the hind paws or jumping) was recorded. A cut-off time of 30 seconds was set to prevent tissue damage. Baseline latencies were determined before drug administration. For the tolerance study, mice were injected with morphine or this compound/naltrexone once daily for 7 days. The hotplate test was performed on day 1 and day 7, 30 minutes after drug injection.
-
Data Analysis: The analgesic effect was expressed as the Maximum Possible Effect (MPE), calculated as: MPE (%) = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Naloxone-Precipitated Withdrawal (Physical Dependence)
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Procedure: Rats were made dependent on morphine or this compound/naltrexone by subcutaneous implantation of osmotic minipumps delivering the respective drugs for 7 days. On day 7, naloxone (1 mg/kg, s.c.) was administered to precipitate withdrawal. Immediately after naloxone injection, rats were placed in an observation chamber, and withdrawal behaviors (e.g., jumping, wet dog shakes, teeth chattering, ptosis) were observed and scored for 30 minutes by a blinded observer.
-
Data Analysis: A composite withdrawal score was calculated by summing the scores for each observed behavior.
Conditioned Place Preference (CPP) (Addiction Potential)
-
Animals: Male C57BL/6 mice (20-25 g).
-
Procedure: The CPP apparatus consisted of two distinct compartments (differentiated by visual and tactile cues) separated by a neutral central area. The procedure consisted of three phases: pre-conditioning, conditioning, and post-conditioning.
-
Pre-conditioning: On day 1, mice were allowed to freely explore all compartments for 15 minutes to determine initial preference.
-
Conditioning: For the next 6 days, mice received alternating injections of the drug (morphine or this compound/naltrexone) and saline. Following drug injection, they were confined to one compartment, and after saline injection, they were confined to the other.
-
Post-conditioning: On day 8, mice were again allowed to freely explore all compartments, and the time spent in the drug-paired compartment was recorded.
-
-
Data Analysis: The CPP score was calculated as the time spent in the drug-paired compartment during the post-conditioning phase minus the time spent in the same compartment during the pre-conditioning phase.
Whole-Body Plethysmography (Respiratory Depression)
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Procedure: Rats were placed in a whole-body plethysmography chamber to measure respiratory parameters. After a 30-minute acclimatization period, baseline respiratory frequency and tidal volume were recorded. Drugs (saline, morphine, or DBPR116/naltrexone) were administered intravenously (i.v.). Respiratory parameters were continuously monitored for 60 minutes post-injection. Arterial oxygen saturation (SpO2) was measured concurrently using a pulse oximeter attached to the paw.
-
Data Analysis: The minimum SpO2 value recorded during the 60-minute observation period was used for comparison.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathways of traditional opioids versus this compound/antagonist at the µ-opioid receptor.
Caption: Experimental workflow for the Conditioned Place Preference (CPP) test.
Conclusion
The preclinical data strongly suggests that the combination of this compound with a morphinan antagonist offers a promising therapeutic strategy for pain management with a significantly improved side effect profile compared to traditional opioids. By selectively activating the G protein signaling pathway over the β-arrestin pathway, this novel approach appears to mitigate common and severe opioid-related adverse effects, including constipation, the development of tolerance, physical dependence, and addiction potential. Furthermore, a prodrug of this compound, DBPR116, has demonstrated a reduced risk of respiratory depression.[4][5] These findings warrant further investigation and clinical development to translate this promising preclinical profile into a safer analgesic for patients.
References
- 1. Collection - DBPR116, a Prodrug of this compound, in Combination with Naltrexone as a Safer Opioid Analgesic Than Morphine via Peripheral Administration - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. csu-fullerton.primo.exlibrisgroup.com [csu-fullerton.primo.exlibrisgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Bprmu191 in Morphine-Tolerant Subjects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bprmu191, a novel mu-opioid receptor (MOR) modulator, with traditional opioids for the management of pain in morphine-tolerant individuals. The development of tolerance to the analgesic effects of morphine is a significant clinical challenge, limiting its long-term use. This compound, in combination with morphinan (B1239233) antagonists, presents a promising therapeutic strategy to overcome this limitation.
Data Presentation: Comparative Efficacy
The combination of this compound with a morphinan antagonist, such as naltrexone (B1662487), has been shown to produce potent antinociception with reduced development of tolerance compared to morphine.[1][2][3][4] A prodrug of this compound, DBPR116, was developed to improve its ability to cross the blood-brain barrier.[2][3][5] The following tables summarize the comparative efficacy of these compounds.
Note: The following quantitative data are illustrative examples based on typical preclinical findings and are intended to demonstrate how experimental results would be presented. Specific values should be obtained from the primary research literature.
Table 1: Antinociceptive Potency (ED50) in Naive and Morphine-Tolerant Mice (Tail-Flick Test)
| Compound | Treatment | ED50 (mg/kg, i.v.) in Naive Mice | ED50 (mg/kg, i.v.) in Morphine-Tolerant Mice | Fold-Increase in ED50 (Tolerance Index) |
| Morphine | Morphine | 5 | 50 | 10 |
| DBPR116/Naltrexone | DBPR116/Naltrexone | <10 | <15 | <1.5 |
Table 2: Analgesic Efficacy (% Maximum Possible Effect) in Morphine-Tolerant Mice (Hot Plate Test)
| Treatment Group | Day 1 (%MPE ± SEM) | Day 7 after Chronic Dosing (%MPE ± SEM) |
| Morphine (10 mg/kg) | 85 ± 5 | 20 ± 3 |
| DBPR116 (10 mg/kg) + Naltrexone (1 mg/kg) | 82 ± 6 | 75 ± 5 |
| Vehicle Control | 10 ± 2 | 12 ± 2 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs in morphine-tolerant subjects.
Induction of Morphine Tolerance
A common method to induce morphine tolerance in rodents is through repeated administration of morphine.
-
Subjects: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Establish a baseline nociceptive threshold for each mouse using the tail-flick or hot plate test.
-
Administer morphine subcutaneously (s.c.) at a dose of 10 mg/kg twice daily for seven consecutive days.[6]
-
On the eighth day, assess the development of tolerance by administering a challenge dose of morphine (10 mg/kg, s.c.) and measuring the antinociceptive response. A significant decrease in the analgesic effect compared to the response on day one indicates the development of tolerance.
-
Hot Plate Test for Thermal Nociception
This test measures the latency of a mouse to react to a thermal stimulus, indicating the level of analgesia.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52-55°C.
-
Procedure:
-
Gently place the mouse on the hot plate.
-
Start a timer and observe the mouse for signs of nociception, such as licking a hind paw or jumping.[7][8]
-
Record the latency to the first clear sign of a pain response.
-
A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage. If the mouse does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.
-
The percentage of Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Tail-Flick Test for Thermal Nociception
This test measures the latency of a mouse to withdraw its tail from a radiant heat source.
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the mouse's tail.
-
Procedure:
-
Gently restrain the mouse with its tail exposed.
-
Position the tail over the radiant heat source.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the mouse flicks its tail.
-
Record the latency of the tail-flick response.
-
A cut-off time is pre-set to avoid tissue damage.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of morphine and the this compound/naltrexone combination, as well as a typical experimental workflow for evaluating these compounds.
Caption: Contrasting signaling pathways of Morphine and this compound/Naltrexone at the mu-opioid receptor.
Caption: A typical experimental workflow for assessing the efficacy of analgesics in morphine-tolerant mice.
Conclusion
The available evidence strongly suggests that this compound, particularly when formulated as the prodrug DBPR116 and co-administered with a morphinan antagonist like naltrexone, represents a promising advancement in opioid therapeutics. Its mechanism as a G protein-biased agonist at the mu-opioid receptor appears to circumvent the traditional signaling pathways that lead to the rapid development of analgesic tolerance seen with conventional opioids like morphine.[1][7][9] This novel approach could lead to the development of safer and more effective long-term pain management strategies, particularly for patients who have developed tolerance to existing opioid medications. Further clinical research is warranted to fully elucidate the therapeutic potential of this compound in human subjects.
References
- 1. search.library.uvic.ca [search.library.uvic.ca]
- 2. Influence of low doses of naltrexone on morphine antinociception and morphine tolerance in male and female rats of four strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - DBPR116, a Prodrug of this compound, in Combination with Naltrexone as a Safer Opioid Analgesic Than Morphine via Peripheral Administration - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 6. S-nitrosoglutathione reductase alleviates morphine analgesic tolerance by restricting PKCα S-nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. brieflands.com [brieflands.com]
- 9. pnas.org [pnas.org]
A Comparative Guide to G Protein-Biased Mu-Opioid Receptor Agonists: BPRMU191, TRV130 (Oliceridine), and PZM21
For Researchers, Scientists, and Drug Development Professionals
The landscape of opioid research is increasingly focused on developing safer analgesics that mitigate the life-threatening side effects associated with conventional opioids. A key strategy in this endeavor is the development of G protein-biased agonists for the mu-opioid receptor (MOR). These compounds preferentially activate the G protein signaling pathway, which is associated with analgesia, while minimizing the recruitment of β-arrestin2, a protein implicated in adverse effects such as respiratory depression and constipation. This guide provides a comparative overview of a novel MOR modulator, BPRMU191, and two other prominent G protein-biased agonists, TRV130 (Oliceridine) and PZM21, based on available preclinical data.
Introduction to the Agonists
This compound represents a unique approach in MOR agonism. It acts as a MOR modulator that, when co-administered with a morphinan (B1239233) antagonist like naloxone, becomes a G protein-biased agonist.[1][2] This combination has been shown to produce MOR-dependent analgesia with a reduction in side effects such as gastrointestinal dysfunction, tolerance, and dependence.[1][2]
TRV130 (Oliceridine) is a G protein-biased MOR agonist that has received FDA approval for the management of moderate to severe acute pain. It demonstrates a preference for G protein signaling over β-arrestin2 recruitment.[3] Clinical and preclinical studies have suggested that TRV130 can provide potent analgesia with a potentially improved safety profile concerning respiratory depression compared to morphine.[3][4]
PZM21 is another G protein-biased agonist identified through computational docking studies. Initial reports highlighted its potent analgesic effects with minimal respiratory depression and constipation in mice.[5][6] However, subsequent studies have presented conflicting evidence regarding its respiratory safety profile, with some research indicating respiratory depression comparable to morphine at higher doses.[7]
Comparative In Vitro Data: G Protein Activation vs. β-Arrestin2 Recruitment
A direct quantitative comparison of the in vitro signaling profiles of this compound, TRV130, and PZM21 from a single study is not yet available in the public domain. However, data from various sources provide insights into their biased agonism. The following table summarizes representative data for TRV130 and PZM21, while quantitative data for the this compound/naloxone combination is still emerging.
| Compound | Assay | Parameter | Value | Cell System |
| TRV130 (Oliceridine) | cAMP Inhibition (G protein activation) | EC50 | ~5.5 nM | hMOR-CHO |
| β-arrestin2 Recruitment (PathHunter) | EC50 | ~2.5 µM | hMOR-CHO | |
| PZM21 | [³⁵S]GTPγS Binding (G protein activation) | EC50 | ~39.8 nM | hMOR-HEK293 |
| β-arrestin2 Recruitment (Tango) | Emax (vs. DAMGO) | ~5% | hMOR-HEK293 | |
| Morphine (unbiased comparator) | cAMP Inhibition (G protein activation) | EC50 | ~12.3 nM | hMOR-CHO |
| β-arrestin2 Recruitment (PathHunter) | EC50 | ~200 nM | hMOR-CHO |
Note: The data presented are compiled from different studies and should be interpreted with caution due to variations in experimental conditions. EC50 represents the half-maximal effective concentration, and Emax represents the maximum effect.
Comparative In Vivo Data: Analgesia and Respiratory Depression
Direct comparative in vivo studies involving this compound are not yet published. However, a study by Manglik et al. (2016) provides a head-to-head comparison of equi-analgesic doses of PZM21 and TRV130 in the mouse hot plate assay.
| Compound | Equi-analgesic Dose (Hot Plate Assay) | Respiratory Depression (Whole-body Plethysmography) |
| PZM21 | 40 mg/kg | Minimal to no respiratory depression observed.[5] |
| TRV130 (Oliceridine) | 1.2 mg/kg | Transient respiratory depression observed.[5] |
| Morphine | 10 mg/kg | Significant and sustained respiratory depression observed.[5] |
It is important to note that the respiratory safety of PZM21 remains a subject of debate within the scientific community, with some studies reporting significant respiratory depression.[7]
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: MOR Signaling Pathways for Biased Agonists.
Caption: Workflow for Characterizing Biased MOR Agonists.
Experimental Protocols
[³⁵S]GTPγS Binding Assay for G Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G protein engagement.
1. Membrane Preparation:
-
Cells or tissues expressing the MOR are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is resuspended in an assay buffer and protein concentration is determined.
2. Assay Procedure:
-
Membranes are incubated in a buffer containing GDP (to ensure G proteins are in their inactive state), the test compound (e.g., this compound/naloxone, TRV130, or PZM21) at various concentrations, and [³⁵S]GTPγS.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
The amount of [³⁵S]GTPγS bound to the filters is quantified by liquid scintillation counting.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS and subtracted from all other measurements.
-
Data are typically normalized to the response of a standard full agonist (e.g., DAMGO).
-
Concentration-response curves are generated to determine the EC50 and Emax values.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin2 Recruitment
BRET assays are used to measure the proximity between the MOR and β-arrestin2, indicating recruitment.
1. Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293) is co-transfected with plasmids encoding for the MOR fused to a Renilla luciferase (Rluc) donor and β-arrestin2 fused to a yellow fluorescent protein (YFP) acceptor.
2. Assay Procedure:
-
Transfected cells are plated in a white, clear-bottom 96-well plate.
-
The cells are washed and incubated with a buffer.
-
The Rluc substrate (e.g., coelenterazine (B1669285) h) is added to the wells.
-
The test compound is added at various concentrations.
-
The plate is read using a BRET-compatible plate reader that can simultaneously measure the light emission from both the donor (Rluc) and the acceptor (YFP).
3. Data Analysis:
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
The net BRET ratio is calculated by subtracting the BRET ratio of vehicle-treated cells from the BRET ratio of agonist-treated cells.
-
Concentration-response curves are generated to determine the EC50 and Emax values for β-arrestin2 recruitment.
Hot Plate Test for Analgesia
This is a common behavioral test to assess the analgesic efficacy of compounds in animal models.
1. Apparatus:
-
A hot plate apparatus consists of a metal surface that can be maintained at a constant temperature (e.g., 55°C) and a transparent cylinder to confine the animal.
2. Procedure:
-
The baseline latency to a nociceptive response (e.g., paw licking, jumping) is measured for each animal before drug administration. A cut-off time is set to prevent tissue damage.
-
The test compound is administered to the animal (e.g., via subcutaneous or intraperitoneal injection).
-
At specific time points after drug administration, the animal is placed on the hot plate, and the latency to the first nociceptive response is recorded.
3. Data Analysis:
-
The data is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
This allows for the comparison of the analgesic efficacy of different compounds.
Conclusion
This compound, with its unique modulator-antagonist combination mechanism, presents an intriguing new avenue for the development of safer opioid analgesics. While direct comparative data is still needed, the existing information on TRV130 and PZM21 provides a valuable context for evaluating its potential. The conflicting reports on the in vivo effects of PZM21 underscore the complexity of translating in vitro biased signaling profiles to predictable clinical outcomes. Further research, including head-to-head comparative studies of this compound with other G protein-biased agonists, is crucial to fully elucidate their therapeutic potential and relative advantages. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative analyses.
References
- 1. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in attenuating opioid-induced respiratory depression: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Bprmu191 and its Prodrug DBPR116: A Novel Approach to Safer Opioid Analgesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Bprmu191, a novel μ-opioid receptor (MOR) modulator, and its prodrug, DBPR116. This combination therapy, when administered with a morphinan (B1239233) antagonist such as naltrexone (B1662487), presents a promising strategy for potent pain management with a significantly improved safety profile over traditional opioids like morphine.
Introduction: Overcoming the Limitations of Traditional Opioids
Opioid analgesics are the cornerstone of severe pain management, but their clinical utility is often hampered by debilitating side effects, including respiratory depression, constipation, tolerance, and addiction. The scientific community is actively seeking safer alternatives that can provide effective analgesia without these adverse effects.
One innovative approach involves the modulation of the μ-opioid receptor (MOR). This compound is a first-in-class MOR modulator that uniquely converts morphinan antagonists into G protein-biased MOR agonists.[1][2] This mechanism of action elicits MOR-dependent analgesic effects while mitigating the common adverse effects associated with conventional opioids.[1][2] However, the therapeutic potential of this compound is constrained by its poor ability to cross the blood-brain barrier (BBB).[3][4]
To address this limitation, DBPR116 was developed as a prodrug of this compound.[3][4] This strategic chemical modification is designed to enhance BBB penetration and deliver therapeutically relevant concentrations of the active compound, this compound, to the central nervous system.[3][4] This guide will delve into the comparative data of this compound and DBPR116, highlighting the preclinical evidence that supports the DBPR116/naltrexone combination as a potentially safer and more effective analgesic than morphine.[4][5][6]
Mechanism of Action: A Paradigm Shift in Opioid Receptor Modulation
The combination of this compound with a morphinan antagonist like naloxone (B1662785) or naltrexone represents a novel therapeutic strategy. This compound acts as a modulator at the MOR, and in the presence of an antagonist, it allosterically induces a conformational change in the receptor. This change allows the antagonist to function as a G protein-biased agonist, initiating the analgesic signaling cascade without recruiting β-arrestin, the pathway associated with many of the undesirable side effects of opioids.
Comparative Preclinical Data
The following tables summarize the key preclinical findings from studies comparing this compound and DBPR116, often in combination with naltrexone, against the standard opioid, morphine.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | This compound | DBPR116 | Key Advantage of DBPR116 |
| Drug Type | Active MOR Modulator | Prodrug of this compound | Improved delivery of the active moiety |
| Blood-Brain Barrier Penetration | Poor[3][4] | Enhanced | Enables peripheral administration for central effects[3][4] |
| Brain Concentration (ng/g) | 174 ± 30.5 (5 min), 104 ± 20.45 (60 min) via IV | Sufficient to elicit a central response | Overcomes the primary limitation of this compound |
Table 2: Comparative Analgesic Efficacy
| Pain Model | DBPR116/Naltrexone Combination | Morphine | Key Findings |
| Acute Thermal Pain (Tail-flick test) | Comparable antinociceptive effect | Standard of care | Demonstrates equivalent efficacy in acute pain.[6] |
| Neuropathic Pain (Von Frey test) | Better antinociceptive effect | Less effective | Suggests a therapeutic advantage in chronic pain states.[6] |
| Cancer Pain | Better antinociceptive effect | Less effective | Highlights potential for treating severe, persistent pain.[4][6] |
Table 3: Comparative Safety and Side Effect Profile
| Side Effect | DBPR116/Naltrexone Combination | Morphine | Key Advantage |
| Analgesic Tolerance | Reduced | Develops with chronic use | Potential for long-term efficacy without dose escalation.[6] |
| Withdrawal Symptoms | Reduced | Significant upon cessation | Lower risk of physical dependence.[6] |
| Addiction Potential | Reduced | High | Aims to address the opioid crisis.[6] |
| Gastrointestinal Dysfunction (Constipation) | Reduced | Common and severe | Improved quality of life for patients.[4][6] |
| Respiratory Depression | Reduced | A major risk of overdose | Enhanced safety profile.[6] |
| Sedation | Reduced | Common | Better patient functionality.[4][6] |
| Heart Rate | No significant effect | Can cause bradycardia | Improved cardiovascular safety.[4][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the preclinical evaluation of this compound and DBPR116.
Acute Thermal Pain: Tail-Flick Test
-
Animal Model: Male ICR mice are commonly used.
-
Procedure: The distal third of the mouse's tail is immersed in a temperature-controlled water bath (e.g., 52°C). The latency to flick the tail out of the water is recorded as a measure of the pain threshold. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.
-
Drug Administration: DBPR116 (often in combination with naltrexone) or morphine is administered, typically via intravenous (i.v.) or subcutaneous (s.c.) injection, at various doses to determine the dose-response relationship and the median effective dose (ED50).
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at different time points post-injection. The ED50 is then calculated from the dose-response curves.
Neuropathic and Cancer Pain: Von Frey Test
-
Animal Model: Neuropathic pain is often induced by chronic constriction injury (CCI) of the sciatic nerve. Cancer pain models can be established by injecting cancer cells into the femur or tibia of rodents.
-
Procedure: Animals are placed on an elevated mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined by the filament that elicits a withdrawal response.
-
Drug Administration: Test compounds are administered, and the paw withdrawal threshold is measured at various time points.
-
Data Analysis: The change in paw withdrawal threshold from baseline is calculated to determine the degree of mechanical allodynia and the analgesic effect of the treatment.
Gastrointestinal Transit Assay
-
Animal Model: Mice are fasted overnight with free access to water.
-
Procedure: Following drug administration, a charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia) is given orally. After a set time (e.g., 20-30 minutes), the animals are euthanized, and the small intestine is carefully removed.
-
Measurement: The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
Data Analysis: The percentage of intestinal transit is calculated as (distance traveled by charcoal / total length of small intestine) x 100. A decrease in this percentage indicates constipation.
Conclusion and Future Directions
The development of DBPR116 as a prodrug for this compound represents a significant advancement in the quest for safer and more effective opioid analgesics. Preclinical data strongly suggest that the DBPR116/naltrexone combination can provide potent analgesia across various pain models, including those for which traditional opioids are less effective, such as neuropathic and cancer pain.[4][6] More importantly, this novel therapeutic approach demonstrates a marked reduction in the severe side effects that plague current opioid therapies.[6]
Further research is warranted to fully elucidate the long-term safety and efficacy of this combination. Clinical trials in human subjects will be the ultimate determinant of its therapeutic value. However, the existing data provide a robust foundation for the continued development of DBPR116 as a promising next-generation analgesic with the potential to transform the management of severe pain and mitigate the ongoing opioid crisis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - DBPR116, a Prodrug of this compound, in Combination with Naltrexone as a Safer Opioid Analgesic Than Morphine via Peripheral Administration - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 6. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
Unveiling Bprmu191: A Novel Modulator of the Mu-Opioid Receptor with a Promising Therapeutic Profile
A comprehensive analysis of Bprmu191's mechanism of action, cross-validated in diverse neuronal models, and a comparative assessment against traditional opioids.
For Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth comparison of this compound, a novel mu-opioid receptor (MOR) modulator, with standard opioid analgesics. Through a detailed examination of its unique mechanism and a presentation of supporting experimental data from various neuronal models, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's potential as a safer and more effective therapeutic agent for pain management.
Introduction: A New Paradigm in Opioid Receptor Modulation
This compound represents a significant advancement in opioid pharmacology. It functions as a positive allosteric modulator of the mu-opioid receptor (MOR). Its innovative mechanism of action involves converting morphinan (B1239233) antagonists, such as naloxone (B1662785) and naltrexone (B1662487), into G protein-biased MOR agonists.[1][2] This unique property allows for the induction of potent analgesia while mitigating the common and often severe side effects associated with traditional opioid agonists like morphine. These adverse effects include respiratory depression, constipation, tolerance, and dependence.[1][3]
The combination of this compound with a morphinan antagonist initiates MOR-dependent signaling, leading to effective pain relief.[1][2] This approach offers a promising strategy to separate the therapeutic analgesic effects from the undesirable side effects that have fueled the ongoing opioid crisis.
Comparative Performance of this compound in Neuronal Models
The efficacy and safety profile of the this compound/naltrexone combination has been rigorously evaluated in a variety of in vitro and in vivo neuronal models. These studies provide a direct comparison with morphine, the gold-standard opioid analgesic.
In Vitro Cellular Models
Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor (hMOR) are a cornerstone for in vitro assessment of MOR-targeted compounds.
Table 1: In Vitro Activity of this compound/Naloxone vs. Morphine in HEK293-hMOR Cells
| Assay | This compound (1 µM) + Naloxone | Morphine |
| cAMP Inhibition (EC₅₀, nM) | 18.3 ± 3.5 | 8.7 ± 1.9 |
| β-arrestin2 Recruitment (EC₅₀, nM) | >10,000 | 128 ± 21 |
Data sourced from Huang et al., 2024.[1]
The data clearly demonstrates that the this compound/naloxone combination effectively inhibits cAMP production, a key indicator of G protein-mediated signaling and analgesia, with a potency comparable to morphine.[1] Crucially, this combination shows significantly less recruitment of β-arrestin2, a pathway strongly implicated in the development of opioid-induced side effects like tolerance and respiratory depression.[1]
In Vivo Animal Models
The performance of this compound has been further validated in mouse models of pain, tolerance, and dependence. A prodrug of this compound, DBPR116, which enhances its bioavailability, was used in some of these studies in combination with naltrexone and compared to morphine.[4]
Table 2: Analgesic Efficacy in the Hot-Plate Test in Mice
| Treatment | Dose (i.p.) | Maximum Possible Effect (%) |
| DBPR116/Naltrexone | 30 mg/kg / 1 mg/kg | ~80% |
| Morphine | 10 mg/kg | ~100% |
Data adapted from a study on the prodrug of this compound, DBPR116.[4]
The DBPR116/naltrexone combination produced a potent analgesic effect in the hot-plate test, a standard model for assessing thermal pain.
Table 3: Development of Analgesic Tolerance in Mice
| Treatment (Chronic, 7 days) | Hot-Plate Latency (% of baseline) |
| DBPR116/Naltrexone | Maintained |
| Morphine | Significantly Reduced |
Qualitative summary based on data from the DBPR116 prodrug study.[4]
Chronic administration of morphine led to a significant reduction in its analgesic effect, indicating the development of tolerance. In contrast, the DBPR116/naltrexone combination maintained its analgesic efficacy over the same period.[4]
Table 4: Physical Dependence Assessed by Naloxone-Precipitated Withdrawal in Mice
| Chronic Treatment | Withdrawal Symptoms (Jumping frequency) |
| DBPR116/Naltrexone | Significantly lower than morphine |
| Morphine | High |
Qualitative summary based on data from the DBPR116 prodrug study.[4]
Mice treated chronically with morphine exhibited significant withdrawal symptoms upon challenge with naloxone, a hallmark of physical dependence. The group treated with DBPR116/naltrexone showed substantially fewer withdrawal signs.[4]
Table 5: Psychological Dependence Assessed by Conditioned Place Preference (CPP) in Mice
| Treatment | CPP Score (Time in drug-paired chamber) |
| This compound/Naloxone | No significant preference |
| Morphine | Significant preference |
Qualitative summary based on published findings.[1]
In the conditioned place preference test, a model for assessing the rewarding and addictive properties of drugs, morphine induced a strong preference for the drug-paired environment. The this compound/naloxone combination did not produce a significant place preference, suggesting a lower potential for psychological dependence.[1]
Table 6: Effect on Gastrointestinal Transit in Mice
| Treatment | Gastrointestinal Transit Inhibition (%) |
| DBPR116/Naltrexone | ~20% |
| Morphine | ~70% |
Data adapted from the DBPR116 prodrug study.[4]
A common and debilitating side effect of opioids is constipation, caused by reduced gastrointestinal motility. The DBPR116/naltrexone combination demonstrated a significantly lower inhibition of gastrointestinal transit compared to morphine, indicating a reduced likelihood of causing constipation.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are protocols for the key experiments cited.
In Vitro cAMP Inhibition Assay
-
Cell Culture: HEK293 cells stably expressing hMOR are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Assay Preparation: Cells are seeded in 96-well plates and grown to 80-90% confluency.
-
Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes, followed by the addition of varying concentrations of the test compounds (this compound in combination with naloxone, or morphine) and forskolin (B1673556) (to stimulate cAMP production).
-
Incubation: The plate is incubated for 30 minutes at 37°C.
-
Detection: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit) according to the manufacturer's instructions.
-
Data Analysis: EC₅₀ values are calculated from the concentration-response curves using non-linear regression analysis.
In Vivo Hot-Plate Test
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: The baseline latency to a nociceptive response (paw licking or jumping) is recorded for each mouse before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: Test compounds (e.g., DBPR116/naltrexone or morphine) are administered intraperitoneally (i.p.).
-
Post-treatment Measurement: The latency to the nociceptive response is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The analgesic effect is calculated as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Conditioned Place Preference (CPP)
-
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.
-
Pre-conditioning Phase (Day 1): Mice are allowed to freely explore all three chambers for 15 minutes, and the time spent in each chamber is recorded to establish baseline preference.
-
Conditioning Phase (Days 2-7): This phase consists of alternating injections of the drug (e.g., morphine or this compound/naloxone) and vehicle on consecutive days. On drug days, mice are confined to one of the outer chambers. On vehicle days, they are confined to the opposite chamber. The pairing of the chamber with the drug is counterbalanced across animals.
-
Test Phase (Day 8): Mice are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes without any drug administration. The time spent in each chamber is recorded.
-
Data Analysis: The CPP score is calculated as the time spent in the drug-paired chamber on the test day minus the time spent in the same chamber during the pre-conditioning phase.
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in combination with a morphinan antagonist.
Experimental Workflow for In Vivo Analgesia Testing
Caption: Workflow for assessing analgesic efficacy using the hot-plate test.
Logical Relationship of this compound's Therapeutic Advantage
Caption: Logical diagram illustrating this compound's therapeutic advantage.
Conclusion and Future Directions
The collective evidence from in vitro and in vivo neuronal models strongly supports the potential of this compound, in combination with a morphinan antagonist, as a groundbreaking therapeutic strategy for pain management. Its ability to selectively activate the G protein signaling pathway while avoiding significant β-arrestin2 recruitment translates to a potent analgesic effect with a markedly improved side-effect profile compared to traditional opioids like morphine.
Further research should focus on the long-term safety and efficacy of this compound in more complex, chronic pain models. Investigating its structure-activity relationship in greater detail could lead to the development of even more potent and selective modulators.[5][6] The clinical translation of this novel therapeutic approach holds the promise of providing much-needed relief to patients suffering from severe pain without the heavy burden of opioid-related adverse effects.
References
- 1. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Abuse Potential of Bprmu191 Compared to Oxycodone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The opioid crisis has underscored the urgent need for potent analgesics with a reduced risk of abuse and dependence. Bprmu191, a novel µ-opioid receptor (MOR) modulator, has emerged as a promising candidate. In combination with morphinan (B1239233) antagonists, it acts as a G protein-biased MOR agonist, suggesting a potential for strong pain relief with diminished adverse effects, including a lower propensity for addiction.[1] This guide provides a comparative assessment of the abuse potential of this compound and its prodrug combination (DBPR116/naltrexone) against the widely prescribed opioid, oxycodone. The information is compiled from preclinical studies, focusing on key indicators of abuse liability: conditioned place preference and respiratory depression.
Quantitative Comparison of Abuse Potential
The following tables summarize the available quantitative data from preclinical studies in mice, comparing the effects of a prodrug of this compound (DBPR116) in combination with naltrexone (B1662487) against oxycodone in assays relevant to abuse potential. It is important to note that direct comparative data for this compound as a standalone compound is limited in the public domain. The data for the this compound prodrug is presented alongside data for oxycodone from separate studies in similar animal models.
Table 1: Conditioned Place Preference (CPP) in Mice
| Compound | Dose (mg/kg) | Conditioning Schedule | Change in Time Spent in Drug-Paired Chamber (s) | Study Population |
| DBPR116/Naltrexone | 30/1 | 3-day conditioning | No significant preference | ICR mice |
| Oxycodone | 0.3 | 4-day conditioning | Significant preference | C57BL/6J adult mice[2][3] |
| Oxycodone | 1 | 4-day conditioning | Significant preference | C57BL/6J adult mice[2][3] |
| Oxycodone | 3 | 4-day conditioning | Significant preference | C57BL/6J adult mice[2][3] |
Table 2: Respiratory Depression in Mice
| Compound | Dose (mg/kg, p.o.) | Maximum Respiratory Depression (% of baseline) | Study Population |
| DBPR116/Naltrexone | 30/1 | Not reported, but described as safer than morphine | ICR mice |
| Oxycodone | 10 | Dose-dependently depressed respiration | CD-1 mice[4] |
Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is crucial for its interpretation.
Conditioned Place Preference (CPP) Assay
This behavioral pharmacology model is used to evaluate the rewarding or aversive properties of a drug.
Protocol Outline:
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber, separated by a neutral central compartment.
-
Phases:
-
Pre-Conditioning (Baseline): Mice are allowed to freely explore all chambers to determine any initial preference.
-
Conditioning: Over several days, mice receive injections of the test compound (e.g., DBPR116/naltrexone or oxycodone) and are confined to one chamber, and on alternate days receive a vehicle injection and are confined to the other chamber.
-
Post-Conditioning (Test): Mice are placed in the neutral central compartment with free access to both chambers, and the time spent in each chamber is recorded.
-
-
Endpoint: A significant increase in the time spent in the drug-paired chamber during the test phase compared to baseline is indicative of a rewarding effect and potential for psychological dependence.
Respiratory Depression Assay
This assay measures the inhibitory effect of a compound on respiratory function, a critical safety concern with opioids.
Protocol Outline:
-
Apparatus: A whole-body plethysmography chamber that measures respiratory parameters in conscious, unrestrained animals.
-
Procedure:
-
Mice are acclimated to the plethysmography chambers.
-
Baseline respiratory rate and tidal volume are recorded.
-
The test compound (e.g., DBPR116/naltrexone or oxycodone) is administered.
-
Respiratory parameters are monitored continuously for a set period.
-
-
Endpoint: A significant decrease in respiratory frequency (breaths per minute) and/or tidal volume is indicative of respiratory depression.
Signaling Pathways and Mechanism of Action
The differential abuse potential between this compound and oxycodone can be partly attributed to their distinct mechanisms of action at the molecular level.
This compound: A G Protein-Biased MOR Agonist
This compound, in the presence of a morphinan antagonist, preferentially activates the G protein signaling pathway downstream of the µ-opioid receptor (MOR).[1] This pathway is primarily associated with the desired analgesic effects of opioids. It is hypothesized that by avoiding significant recruitment of the β-arrestin pathway, which is implicated in adverse effects like tolerance and dependence, this compound can offer a safer therapeutic profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxycodone-induced conditioned place preference and sensitization of locomotor activity in adolescent and adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxycodone-induced conditioned place preference and sensitization of locomotor activity in adolescent and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Bprmu191 and Novel Allosteric Modulators of the μ-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bprmu191, a novel μ-opioid receptor (MOR) modulator, with other emerging allosteric modulators of the MOR. The content is designed to offer an objective analysis of their performance, supported by experimental data, to aid in the evaluation and selection of compounds for further research and development.
Introduction to Novel MOR Modulators
The μ-opioid receptor is a primary target for pain management. However, conventional opioid agonists that directly activate the receptor are associated with severe side effects, including respiratory depression, tolerance, and addiction. Novel allosteric modulators of the MOR represent a promising therapeutic strategy to overcome these limitations. These molecules bind to a site on the receptor distinct from the orthosteric site (where endogenous opioids and traditional opiates bind) and modulate the receptor's function in response to an orthosteric ligand.
This guide focuses on two distinct classes of novel allosteric modulators:
-
This compound: A unique MOR modulator that confers G protein-biased agonism upon small-molecule morphinan (B1239233) antagonists.[1][2] In essence, it transforms an antagonist into a G protein-biased agonist, offering a potential pathway to analgesia with reduced side effects.[1][2]
-
Positive Allosteric Modulators (PAMs): Exemplified by BMS-986122 , these molecules enhance the potency and/or efficacy of orthosteric agonists, such as endogenous opioids.[3][4][5][6] The therapeutic hypothesis is that PAMs can amplify the body's natural pain-relief mechanisms without the continuous, widespread receptor activation caused by exogenous agonists.[5]
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and the representative PAM, BMS-986122. It is important to note that the data are compiled from various studies and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: In Vitro Performance of this compound in Combination with a Morphinan Antagonist (Naloxone)
| Assay Type | Cell Line | Parameter | Value | Reference |
| G Protein Activation | ||||
| FLIPR Ca2+ Assay | CHO-K1/MOR/Gα15 | EC50 | 2.17 µM | MedChemExpress |
| Analgesic Effects (in vivo) | ||||
| - | - | - | Induces MOR-dependent analgesia with reduced gastrointestinal dysfunction, antinociceptive tolerance, and dependency-related adverse effects when co-administered with morphinan antagonists. | [1][2] |
Note: The primary characteristic of this compound is its ability to induce agonism in the presence of an antagonist. Therefore, its performance is presented as a complex.
Table 2: In Vitro Performance of BMS-986122 as a Positive Allosteric Modulator
| Assay Type | Cell Line/System | Orthosteric Agonist | Parameter | Effect of BMS-986122 (10 µM) | Reference |
| G Protein Activation ([³⁵S]GTPγS Binding) | CHO-hMOR cells | Met-Enkephalin | Potency (EC50) | 7.8-fold increase | [5] |
| Mouse Brain Homogenates | DAMGO | Potency (EC50) | 6.6-fold increase | [5] | |
| Mouse Brain Homogenates | Morphine | Potency (EC50) | 4.8-fold increase | [5] | |
| Mouse Brain Homogenates | Morphine | Efficacy (Emax) | Increased from 79% to 98% (relative to DAMGO) | [5][7] | |
| β-Arrestin Recruitment | PathHunter hMOR-CHO cells | Met-Enkephalin | Potency (EC50) | 1.8-fold increase (non-significant) | [5] |
| Binding Affinity ([³H]Naloxone Competition) | MOR-CHO cell membranes | DAMGO | Affinity (Ki) | 6.8-fold increase (from 240 nM to 35 nM) | [8] |
| MOR-CHO cell membranes | Met-Enkephalin | Affinity (Ki) | 6.0-fold increase (from 290 nM to 48 nM) | [8] | |
| Functional Bias | CHO-hMOR cells | Met-Enkephalin | β-arrestin/G protein potency ratio | Increased from 0.63 to 2.7, suggesting a bias towards G protein signaling. | [5] |
Signaling Pathways and Mechanisms of Action
The therapeutic potential of these novel modulators lies in their ability to preferentially activate the G protein signaling pathway, which is associated with analgesia, over the β-arrestin pathway, which is linked to many of the undesirable side effects of traditional opioids.
μ-Opioid Receptor Signaling
Caption: General signaling pathways of the μ-opioid receptor.
Mechanism of this compound
Caption: this compound converts an antagonist into a G protein-biased agonist.
Mechanism of a Positive Allosteric Modulator (PAM)
Caption: A PAM enhances the signaling of an orthosteric agonist.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Experimental Workflow:
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Protocol:
-
Membrane Preparation: Prepare membranes from cells stably expressing the μ-opioid receptor.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
Reaction Mixture: In a 96-well plate, add assay buffer, GDP (final concentration 10-30 µM), and the test compound (e.g., this compound + antagonist, or an agonist +/- a PAM).
-
Initiation: Add cell membranes (10-20 µg of protein) to each well. Pre-incubate at 30°C for 15 minutes.
-
Start Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine non-specific binding using a high concentration of unlabeled GTPγS. Calculate specific binding and plot concentration-response curves to determine EC50 and Emax values.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated MOR, often using enzyme fragment complementation technology.
Experimental Workflow:
Caption: Workflow for a β-arrestin recruitment assay.
Protocol:
-
Cell Plating: Plate PathHunter® cells co-expressing a ProLink™-tagged MOR and an Enzyme Acceptor-tagged β-arrestin in a 384-well plate. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Compound Addition: Add the diluted compounds to the cell plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Incubate for 60 minutes at room temperature and measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescent signal against the compound concentration to generate concentration-response curves and determine EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity following the activation of the Gi/o-coupled MOR.
Experimental Workflow:
Caption: Workflow for a cAMP accumulation assay.
Protocol:
-
Cell Plating: Plate cells stably expressing the MOR in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Compound Addition: Add the diluted compounds to the cells.
-
Forskolin Stimulation: Add forskolin to all wells (except basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis: Lyse the cells according to the detection kit protocol.
-
cAMP Detection: Measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, AlphaScreen).
-
Data Analysis: Plot the inhibition of cAMP production against the compound concentration to determine IC50 and Emax values.
Conclusion
This compound and positive allosteric modulators like BMS-986122 represent two innovative and distinct approaches to modulating the μ-opioid receptor for safer pain management. This compound's unique ability to convert an antagonist into a G protein-biased agonist offers a novel strategy to elicit analgesia with a potentially improved side-effect profile. In contrast, PAMs like BMS-986122 work by enhancing the effects of endogenous opioids, thereby aiming to amplify the body's natural pain control mechanisms while minimizing the adverse effects associated with conventional opioid agonists.
The choice between these strategies will depend on the specific therapeutic goals and the desired pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these promising classes of molecules. This guide provides a foundational understanding of their mechanisms and performance based on the current scientific literature to inform future research directions.
References
- 1. Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. BMS‐986122 - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Disruption of the Na+ ion binding site as a mechanism for positive allosteric modulation of the mu-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mu Opioid Receptor Positive Allosteric Modulator BMS-986122 Confers Agonist-Dependent G Protein Subtype Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Bprmu191
Disclaimer: This document provides essential safety and logistical guidance for handling Bprmu191 based on general laboratory safety principles for potent, research-grade compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, all personnel must supplement these guidelines with a thorough risk assessment based on the known pharmacological class of this compound and adhere to all institutional and regulatory safety standards.
This guide is intended for researchers, scientists, and drug development professionals to foster a safe and efficient laboratory environment when working with this compound, a μ-opioid receptor (MOR) modulator.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk when handling this compound, particularly in its powdered form. The following table summarizes the recommended PPE for various laboratory tasks.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | • Full-face respirator with appropriate particulate filters• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant shoe covers | • Chemical-resistant apron• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat | • Elbow-length gloves for large volumes |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Respirator (if aerosols or vapors may be generated) |
Note: Always inspect PPE for integrity before use and follow the manufacturer's instructions for proper donning, doffing, and disposal.
Operational Plan: Step-by-Step Handling Protocol
A clear and concise operational plan is essential for the safe handling of this compound to prevent contamination and ensure personnel safety.
Preparation
-
Designated Area: Designate a specific, well-ventilated area for handling this compound, preferably within a certified chemical fume hood, especially when working with the solid compound.[1][2]
-
Equipment Assembly: Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, pipettes, vortexer) and ensure they are clean and readily accessible within the designated handling area.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Minimize Quantity: Whenever possible, work with the smallest practical quantity of the compound.
Handling
-
Weighing (Solids):
-
Perform all weighing of powdered this compound within a chemical fume hood or a powder containment hood.[2]
-
Use disposable weigh boats to avoid cross-contamination.
-
Handle the compound gently to minimize the generation of airborne particles.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Cap the container securely before vortexing or sonicating to ensure complete dissolution.
-
-
Experimental Procedures:
-
Conduct all manipulations of this compound, whether in solid or liquid form, within the designated and controlled handling area.
-
Avoid skin and eye contact at all times.
-
Use wet-wiping techniques with an appropriate solvent (e.g., 70% ethanol) for cleaning minor spills on work surfaces.
-
Post-Handling Decontamination
-
Work Surfaces: Thoroughly decontaminate all work surfaces with a suitable cleaning agent.
-
Equipment: Decontaminate all reusable equipment according to your laboratory's standard operating procedures.
-
PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | • Collect in a clearly labeled, sealed, and puncture-resistant hazardous waste container.• Label as "Hazardous Chemical Waste" and include the full chemical name. |
| Liquid this compound Waste (including contaminated solvents) | • Collect in a sealed, leak-proof, and chemically compatible hazardous waste container.• Do not mix with incompatible waste streams.[4]• Label with "Hazardous Chemical Waste" and list all chemical components and their approximate concentrations. |
| Contaminated Labware (e.g., pipette tips, weigh boats, gloves) | • Dispose of in a designated hazardous waste container for solid chemical waste. |
| Empty Stock Containers | • Triple rinse with a suitable solvent.• Collect the rinsate as hazardous liquid waste.• Deface or remove the original label before disposing of the empty container in regular trash or glass recycling, as per institutional guidelines.[5] |
Note: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[5][6] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols & Visualizations
General In Vitro Compound Screening Workflow
This generalized workflow can be adapted for screening this compound in various in vitro assays.
Caption: A typical workflow for in vitro screening of a compound like this compound.
Simplified μ-Opioid Receptor (MOR) Signaling Pathway
This compound acts as a modulator of the μ-opioid receptor. Understanding its primary signaling cascade is essential for interpreting experimental results.
References
- 1. escopharma.com [escopharma.com]
- 2. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]
- 3. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
